(5S,5'S)-Dihydroxy Lysinonorleucine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32619-23-1 |
|---|---|
Molecular Formula |
C12H25N3O6 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(2S,5S)-2-amino-6-[[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
COYAOJMPFAKKAM-XKNYDFJKSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@@H](CNC[C@H](CC[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |
Synonyms |
N6-[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine; (5S,5’S)-Hydroxylysinohydroxynorleucine; _x000B_ |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and History of (5S,5'S)-Dihydroxy Lysinonorleucine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a key reducible divalent cross-link essential for the stabilization and maturation of collagen fibrils, the most abundant structural protein in vertebrates. Its formation, through a series of post-translational modifications, is critical for the biomechanical properties of connective tissues. This technical guide provides a comprehensive overview of the discovery, history, and characterization of DHLNL. It details the biosynthetic pathway, summarizes quantitative data on its distribution, and provides in-depth experimental protocols for its analysis. This document serves as a vital resource for researchers in collagen biology, connective tissue disorders, and the development of therapeutics targeting the extracellular matrix.
Introduction: The Quest for Collagen Stability
The remarkable tensile strength of collagenous tissues has long been attributed to the presence of covalent intermolecular cross-links. The journey to understand these critical molecular "rivets" began in the mid-20th century, with initial studies focusing on the identification of the chemical nature of these bonds. Early research in the 1960s and 1970s, pioneered by scientists such as A.J. Bailey and S.P. Robins, was instrumental in elucidating the fundamental mechanisms of collagen cross-linking.
It was established that the process is initiated by the enzymatic action of lysyl oxidase, which converts specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules into reactive aldehydes, namely allysine and hydroxyallysine. These aldehydes then spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues in adjacent collagen molecules to form Schiff base adducts.
Discovery and Historical Context of this compound
The discovery of this compound was not a singular event but rather a gradual elucidation emerging from the broader investigation of collagen cross-linking chemistry. In the early 1970s, researchers were focused on characterizing the various reducible components in collagen fibers. These components were termed "reducible" because they could be stabilized by reduction with sodium borohydride (NaBH₄), facilitating their isolation and analysis.
Groundbreaking work by Robins and Bailey, published in the Biochemical Journal, systematically characterized the age-related changes in these reducible cross-links in bovine tissues. Their research revealed that the precursor to DHLNL, the Schiff base dehydro-dihydroxylysinonorleucine, was a major cross-link in embryonic tissues, particularly in skin. This aldimine bond is formed from the condensation of a hydroxyallysine residue with a hydroxylysine residue.
For analytical purposes, the unstable dehydro-dihydroxylysinonorleucine is reduced to the stable, non-reducible (5S,5'S)-Dihydroxylysinonorleucine. This process was crucial for its definitive chemical characterization. The stereochemistry, (5S,5'S), arises from the configuration of the parent amino acids in the polypeptide chains.
The Biosynthetic Pathway of this compound
The formation of DHLNL is a multi-step enzymatic and spontaneous chemical process that occurs in the extracellular space. The pathway is integral to the maturation of collagen fibrils.
-
Lysine Hydroxylation: Within the endoplasmic reticulum of collagen-producing cells, specific lysine residues in the procollagen chains are hydroxylated by lysyl hydroxylases to form hydroxylysine. This step is dependent on Vitamin C.
-
Secretion and Procollagen Processing: Procollagen molecules are secreted into the extracellular matrix, where procollagen peptidases cleave the N- and C-terminal propeptides to form tropocollagen.
-
Fibril Assembly: Tropocollagen molecules self-assemble into highly organized fibrils.
-
Oxidative Deamination: The enzyme lysyl oxidase acts on specific hydroxylysine residues in the telopeptide regions of the collagen molecules, converting their ε-amino groups into aldehyde groups (hydroxyallysine).
-
Schiff Base Formation: The newly formed hydroxyallysine spontaneously reacts with the ε-amino group of a hydroxylysine residue on an adjacent collagen molecule, forming an unstable aldimine bond known as dehydro-dihydroxylysinonorleucine.
-
Amadori Rearrangement (in some cross-links): While the primary maturation pathway for DHLNL involves its eventual replacement by more complex, trivalent cross-links, the initial Schiff base can, in some contexts, undergo an Amadori rearrangement to a more stable keto-amine form, although this is more characteristic of the hydroxylysinonorleucine (HLNL) cross-link.
Diagram: Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound.
Quantitative Data on this compound Distribution
The abundance of DHLNL varies significantly depending on the tissue type and the developmental stage of the organism. Generally, it is more prevalent in tissues with a high collagen turnover rate and in embryonic tissues. As tissues mature, the concentration of reducible divalent cross-links like DHLNL decreases as they are converted into more stable, non-reducible trivalent cross-links such as pyridinolines.
| Tissue Type | Developmental Stage | Relative Abundance of DHLNL (moles/mole of collagen) | Reference |
| Skin | Embryonic | High | Robins & Bailey, 1973 |
| Skin | Adult | Low to undetectable | Robins & Bailey, 1973 |
| Tendon | Neonatal | Moderate | Eyre & Glimcher, 1973 |
| Tendon | Adult | Low | Eyre & Glimcher, 1973 |
| Cartilage | Articular | Present | Eyre et al., 1984 |
| Bone | Fetal | Present | Mechanic et al., 1971 |
Note: The table provides a qualitative summary based on foundational literature. Precise quantitative values can vary based on the specific analytical methods employed.
Experimental Protocols
The analysis of (5S,5'S)-Dihydroxylysinonorleucine requires a multi-step process involving tissue preparation, reduction of the native cross-link, hydrolysis, and chromatographic separation and detection.
Tissue Preparation and Reduction
-
Tissue Procurement: Excise the tissue of interest and immediately freeze in liquid nitrogen or process fresh.
-
Defatting and Pulverization: Mince the tissue and defat by sequential extraction with acetone and diethyl ether. Lyophilize the defatted tissue to a constant dry weight.
-
Reduction:
-
Suspend the dried tissue powder in a neutral phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4).
-
Add a fresh solution of sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄ for mass spectrometry labeling) to the suspension. A typical concentration is 1 mg of NaBH₄ per 10 mg of dry tissue.
-
Allow the reduction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.
-
Wash the reduced tissue extensively with deionized water to remove excess reagents.
-
Lyophilize the reduced tissue.
-
Acid Hydrolysis
-
Place the dried, reduced tissue in a hydrolysis tube.
-
Add 6 M hydrochloric acid (HCl) under nitrogen.
-
Seal the tube under vacuum.
-
Hydrolyze at 110°C for 18-24 hours.
-
After hydrolysis, cool the tube and break the seal.
-
Remove the HCl by rotary evaporation or by drying under a stream of nitrogen.
-
Re-dissolve the hydrolysate in a suitable buffer for analysis (e.g., 0.1% heptafluorobutyric acid).
Quantification by HPLC with Mass Spectrometry (LC-MS/MS)
Modern analysis of collagen cross-links relies heavily on the sensitivity and specificity of LC-MS/MS.
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage is used to elute the amino acids and cross-links. The exact gradient profile should be optimized for the specific column and system.
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion for DHLNL and monitoring for specific product ions.
-
Precursor Ion (m/z): [M+H]⁺
-
Product Ions (m/z): Specific fragment ions resulting from the collision-induced dissociation of the precursor ion. These transitions should be determined using a pure standard of (5S,5'S)-Dihydroxylysinonorleucine.
-
-
Quantification: A standard curve is generated using a certified (5S,5'S)-Dihydroxylysinonorleucine standard (e.g., available from Santa Cruz Biotechnology). The concentration in the unknown samples is determined by comparing the peak area of the analyte to the standard curve.
-
Diagram: Experimental Workflow for DHLNL Analysis
Caption: Workflow for the analysis of this compound.
Conclusion and Future Directions
This compound remains a fundamentally important molecule in the study of collagen biology. Its discovery was a key step in unraveling the complex process of connective tissue maturation. While its role as a transient cross-link is well-established, further research is needed to fully understand its involvement in various pathological conditions, including fibrosis, osteoporosis, and diabetes, where collagen cross-linking is dysregulated. The advanced analytical techniques now available will undoubtedly shed more light on the subtle yet critical roles of DHLNL in health and disease, potentially opening new avenues for therapeutic intervention. For professionals in drug development, understanding the dynamics of DHLNL and other collagen cross-links is crucial for assessing the impact of new therapies on the integrity and function of the extracellular matrix.
An In-depth Technical Guide to the Biosynthetic Pathway of (5S,5'S)-Dihydroxylysinonorleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (5S,5'S)-dihydroxylysinonorleucine, a crucial divalent cross-link in collagen. The formation of this cross-link is essential for the structural integrity and stability of collagen fibrils, and its dysregulation is implicated in various fibrotic diseases and skeletal disorders. This document details the enzymatic cascade, stereochemical transformations, quantitative data, and experimental protocols relevant to the study of this important biomolecule.
The Biosynthetic Pathway of (5S,5'S)-Dihydroxylysinonorleucine
The biosynthesis of (5S,5'S)-dihydroxylysinonorleucine is a multi-step enzymatic process that occurs in the extracellular matrix, following the self-assembly of tropocollagen molecules into fibrils. The pathway begins with specific lysine residues within the telopeptide regions of collagen and culminates in the formation of a stable, covalent cross-link with a hydroxylysine residue in the helical region of an adjacent collagen molecule.
The key enzymatic steps are as follows:
-
Telopeptide Lysine Hydroxylation: The pathway is initiated by the stereospecific hydroxylation of a lysine residue in the telopeptide of a procollagen α-chain. This reaction is catalyzed by lysyl hydroxylase 2 (LH2) , also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2). LH2 specifically acts on lysine residues in the non-helical telopeptides, a critical determinant for this cross-linking pathway. The reaction requires Fe²⁺ and ascorbate as cofactors and results in the formation of a (5R)-hydroxylysine residue.
-
Oxidative Deamination: Following the formation of tropocollagen and its assembly into fibrils, the ε-amino group of the newly formed (5R)-hydroxylysine in the telopeptide is oxidatively deaminated by lysyl oxidase (LOX) , a copper-dependent enzyme. This reaction produces a reactive aldehyde, δ-hydroxy-α-aminoadipic-δ-semialdehyde, also known as hydroxyallysine.
-
Condensation and Cross-link Formation: The final step involves the spontaneous condensation of the hydroxyallysine aldehyde with the ε-amino group of a (5R)-hydroxylysine residue located in the helical region of a neighboring collagen molecule. This reaction forms an aldimine intermediate, dehydro-dihydroxylysinonorleucine, which can subsequently undergo an Amadori rearrangement to form a more stable ketoamine cross-link, (5S,5'S)-dihydroxylysinonorleucine. The stereochemistry of the final product is determined by the stereospecificity of the preceding enzymatic reactions.
Visualization of the Biosynthetic Pathway
Caption: Biosynthetic pathway of (5S,5'S)-Dihydroxylysinonorleucine.
Quantitative Data
Precise kinetic data for the enzymes involved in (5S,5'S)-dihydroxylysinonorleucine biosynthesis are crucial for understanding the regulation of collagen cross-linking. The following tables summarize available kinetic parameters for human lysyl hydroxylase 2 and a member of the lysyl oxidase family.
Table 1: Kinetic Parameters of Human Lysyl Hydroxylase 2 (PLOD2)
| Substrate | K_m_ | V_max_ (or k_cat_) | Source |
| Synthetic collagen-like peptide | ~40 µM | Not reported | [Fascicle of American Society for Biochemistry and Molecular Biology, 2002] |
| α-Ketoglutarate | ~10 µM | Not reported | [Fascicle of American Society for Biochemistry and Molecular Biology, 2002] |
Note: Detailed kinetic data for human PLOD2 with its native telopeptide substrate is limited in the literature.
Table 2: Kinetic Parameters of Human Lysyl Oxidase Like 2 (LOXL2)
| Substrate | K_m_ | k_cat_ | Source |
| 1,5-diaminopentane | ~1 mM | ~0.02 s⁻¹ | [The Journal of Biological Chemistry, 2014][1] |
| Spermine | ~1 mM | ~0.02 s⁻¹ | [The Journal of Biological Chemistry, 2014][1] |
Note: These values are for LOXL2, a member of the lysyl oxidase family, and may not be fully representative of the primary lysyl oxidase (LOX) acting on collagen.
Experimental Protocols
The analysis and quantification of (5S,5'S)-dihydroxylysinonorleucine typically involve acid hydrolysis of the collagen-containing tissue, followed by chromatographic separation and detection.
Protocol 1: Acid Hydrolysis of Tissue for Collagen Cross-link Analysis
This protocol describes the initial step of preparing tissue samples for the analysis of collagen cross-links.
Materials:
-
Tissue sample (e.g., bone, cartilage, skin)
-
6 M HCl
-
SpeedVac or similar vacuum concentrator
-
Hydrolysis vials with Teflon-lined caps
-
Oven or heating block
Procedure:
-
Lyophilize the tissue sample to a constant dry weight.
-
Weigh approximately 5-10 mg of the dried tissue into a hydrolysis vial.
-
Add 1 ml of 6 M HCl to the vial.
-
Securely cap the vial and place it in an oven or heating block at 110°C for 24 hours.
-
After hydrolysis, cool the vials to room temperature.
-
Centrifuge the vials briefly to collect any condensate.
-
Transfer the hydrolysate to a new tube and dry it completely using a SpeedVac.
-
Re-dissolve the dried hydrolysate in a suitable buffer for chromatographic analysis (e.g., 0.1% heptafluorobutyric acid in water).
Protocol 2: Quantification of Dihydroxylysinonorleucine by HPLC-MS/MS
This protocol provides a general workflow for the quantification of dihydroxylysinonorleucine using high-performance liquid chromatography coupled with tandem mass spectrometry.
Instrumentation and Columns:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column suitable for amino acid analysis
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Dihydroxylysinonorleucine standard
Procedure:
-
Sample Preparation: Prepare tissue hydrolysates as described in Protocol 1.
-
Chromatographic Separation:
-
Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Inject 10-20 µl of the re-dissolved hydrolysate.
-
Elute the cross-links using a gradient of Mobile Phase B (e.g., 2% to 50% over 20 minutes).
-
The flow rate is typically around 0.2-0.4 ml/min.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for dihydroxylysinonorleucine.
-
Optimize the collision energy and other MS parameters for the analyte.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the dihydroxylysinonorleucine standard.
-
Calculate the concentration of dihydroxylysinonorleucine in the samples by comparing their peak areas to the standard curve.
-
Experimental Workflow Visualization
Caption: Workflow for collagen cross-link analysis.
References
The Pivotal Role of (5S,5'S)-Dihydroxylysinonorleucine in Collagen Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the most abundant protein in mammals, undergoes a series of post-translational modifications that are critical for its structural integrity and function. Among these, the formation of covalent cross-links is paramount for the stabilization of collagen fibrils and the mechanical strength of connective tissues. (5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a key reducible cross-link that plays a significant role in the maturation of collagen. This technical guide provides an in-depth exploration of the biochemical pathways of DHLNL formation, its impact on collagen's biophysical properties, and its implications in health and disease. Detailed experimental protocols for the analysis of DHLNL and signaling pathways governing its formation are also presented, offering a comprehensive resource for researchers in the field.
Introduction
The process of collagen maturation involves the intricate assembly of tropocollagen molecules into highly organized fibrils, which are subsequently stabilized by a network of covalent intermolecular cross-links. These cross-links are crucial for providing tensile strength and chemical stability to connective tissues such as bone, skin, tendons, and cartilage. The formation of these cross-links is an enzyme-mediated process initiated by lysyl oxidase.
(5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a divalent, reducible cross-link that represents an early and crucial stage in the collagen cross-linking cascade. Its concentration dynamically changes during tissue development and aging, reflecting the maturation status of the collagenous matrix. Understanding the role of DHLNL is fundamental for elucidating the mechanisms of tissue development, aging, and the pathogenesis of various connective tissue disorders. Furthermore, the enzymatic pathways leading to DHLNL formation present potential targets for therapeutic intervention in fibrotic diseases and other conditions characterized by aberrant collagen deposition.
Biochemical Pathway of (5S,5'S)-Dihydroxylysinonorleucine Formation
The formation of DHLNL is a multi-step enzymatic process that occurs in the extracellular space. It begins with the oxidative deamination of specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules by the copper-dependent enzyme, lysyl oxidase (LOX).
The key steps are as follows:
-
Oxidative Deamination: Lysyl oxidase converts the ε-amino group of a hydroxylysine residue into a reactive aldehyde group, forming hydroxyallysine.
-
Condensation Reaction: The newly formed hydroxyallysine aldehyde spontaneously condenses with the ε-amino group of a hydroxylysine residue on an adjacent collagen molecule.
-
Schiff Base Formation: This condensation reaction forms a labile Schiff base intermediate known as dehydro-dihydroxylysinonorleucine.
-
Reduction to DHLNL: The Schiff base is then stabilized in vivo through a yet to be fully elucidated reduction mechanism, or in vitro by chemical reduction with agents like sodium borohydride, to form the stable, reduced cross-link, (5S,5'S)-Dihydroxylysinonorleucine.
The formation of DHLNL is a critical step that precedes the formation of more complex, mature, trivalent cross-links such as pyridinoline.
(5S,5'S)-Dihydroxy Lysinonorleucine in different collagen types
A Technical Guide on (5S,5'S)-Dihydroxylysinonorleucine in Collagenous Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a reducible divalent cross-link found in collagen, the most abundant protein in mammals. This immature cross-link is formed through an enzymatic cascade initiated by lysyl oxidase and plays a crucial role in the initial stabilization of newly synthesized collagen fibrils. The presence and distribution of DHLNL can influence the mechanical properties and biological functions of various tissues. This technical guide provides an in-depth overview of DHLNL, focusing on its distribution in different collagen-rich tissues, detailed experimental protocols for its analysis, and its role in cellular signaling.
The Formation of (5S,5'S)-Dihydroxylysinonorleucine
The biosynthesis of DHLNL is a critical step in the maturation of collagen. The process is initiated by the enzyme lysyl hydroxylase, which hydroxylates specific lysine residues within the collagen triple helix to form hydroxylysine. Subsequently, another enzyme, lysyl oxidase, acts on a hydroxylysine residue in the telopeptide region of a collagen molecule, converting it into a reactive aldehyde, hydroxyallysine. The spontaneous condensation of this aldehyde with a hydroxylysine residue from an adjacent collagen molecule results in the formation of a Schiff base, which upon reduction, yields the stable dihydroxylysinonorleucine cross-link.
Quantitative Distribution of (5S,5'S)-Dihydroxylysinonorleucine
Direct quantitative data for (5S,5'S)-Dihydroxylysinonorleucine (DHLNL) across purified collagen types is limited in the current literature. However, valuable insights can be drawn from studies on tissues with well-characterized and dominant collagen types. The following table summarizes the estimated content of DHLNL in different minipig cartilages, which are rich in specific collagen types. Hyaline cartilage is predominantly composed of collagen type II, while fibrocartilage is rich in collagen type I.
| Tissue Type | Predominant Collagen Type | DHLNL Content (mmol/mol of collagen) |
| Hyaline Cartilage (e.g., Femoral Condyle) | Type II | ~8-10 |
| Elastic Cartilage (e.g., Auricular) | Type II | ~8-10 |
| Fibrocartilage (e.g., Meniscus) | Type I | ~8-10 |
Note: The data is estimated from a study on minipig cartilages where DHLNL content was found to be relatively consistent across different cartilage types when normalized to hydroxyproline content. This suggests a more uniform distribution of this immature cross-link compared to mature cross-links.
Experimental Protocols for the Analysis of (5S,5'S)-Dihydroxylysinonorleucine
The quantification of DHLNL requires a multi-step process involving tissue preparation, hydrolysis, chromatographic separation, and detection.
Sample Preparation and Acid Hydrolysis
This protocol outlines the steps for the complete hydrolysis of collagenous tissues to liberate the constituent amino acids, including DHLNL.
Materials:
-
Lyophilizer
-
Milli-Q water
-
6 M Hydrochloric acid (HCl)
-
Heating block or oven capable of maintaining 110°C
-
Vacuum concentrator (e.g., SpeedVac)
-
Internal standard (e.g., a known amount of a non-naturally occurring amino acid)
Procedure:
-
Lyophilization: Freeze-dry the tissue sample to a constant weight to determine the dry weight.
-
Acid Hydrolysis:
-
Place a known amount of the lyophilized tissue (typically 1-5 mg) into a heavy-walled hydrolysis tube.
-
Add a known amount of internal standard.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation.
-
Heat the sample at 110°C for 24 hours.
-
-
Drying:
-
After hydrolysis, cool the tubes and carefully open them.
-
Transfer the hydrolysate to a new microcentrifuge tube.
-
Dry the sample completely using a vacuum concentrator to remove the HCl.
-
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of a suitable buffer for chromatographic analysis (e.g., 0.1 M acetic acid).
Ion-Exchange Chromatography (IEC) for Separation
IEC is a classical method for separating amino acids based on their net charge. This step is crucial for isolating DHLNL from other amino acids and interfering compounds in the hydrolysate.
Materials:
-
Ion-exchange chromatography system (e.g., an amino acid analyzer).
-
Cation-exchange column.
-
A series of buffers with increasing pH and/or ionic strength for gradient elution.
-
Ninhydrin reagent for post-column derivatization and detection.
Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with the starting buffer (low pH).
-
Sample Injection: Inject a known volume of the reconstituted hydrolysate onto the column.
-
Elution: Apply a gradient of increasing pH and/or salt concentration. Amino acids will elute at different times based on their isoelectric points. DHLNL, being a basic amino acid, will bind to the cation-exchange resin and elute at a specific point in the gradient.
-
Derivatization and Detection: The eluted amino acids are mixed with ninhydrin reagent in a post-column reaction coil, heated, and the resulting colored product is detected by a photometer at a specific wavelength (e.g., 570 nm).
-
Quantification: The concentration of DHLNL is determined by comparing the peak area of the sample to that of a known standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS offers high sensitivity and specificity for the quantification of DHLNL. This method is particularly useful for analyzing complex biological samples.
Instrumentation:
-
Ultra-high performance liquid chromatograph (UPLC) or High-performance liquid chromatograph (HPLC).
-
Reversed-phase C18 column.
-
Triple quadrupole mass spectrometer.
LC Parameters (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
MS/MS Parameters (Example for Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (Q1): m/z for DHLNL (protonated molecule).
-
Product Ions (Q3): Select specific fragment ions of DHLNL for quantification and confirmation.
-
Collision Energy: Optimized for the specific precursor-product ion transitions.
Procedure:
-
Sample Injection: Inject the reconstituted hydrolysate into the LC-MS/MS system.
-
Chromatographic Separation: The analytes are separated on the reversed-phase column.
-
Mass Spectrometric Detection: The mass spectrometer is operated in MRM mode to selectively detect and quantify the specific precursor-to-product ion transitions for DHLNL.
-
Quantification: A standard curve is generated using known concentrations of a DHLNL standard to quantify the amount in the sample.
Role in Cellular Signaling
Direct signaling pathways initiated by (5S,5'S)-Dihydroxylysinonorleucine have not been specifically identified. However, as an integral component of the collagen fibril, DHLNL contributes to the overall structural integrity and mechanical properties of the extracellular matrix (ECM). The mechanical state of the ECM is a critical regulator of cell behavior through a process known as mechanotransduction.
Collagen cross-links, including DHLNL, influence the stiffness and organization of the collagen network. These physical cues are sensed by cells through cell surface receptors, primarily integrins. Integrin binding to the cross-linked collagen matrix can trigger a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and differentiation.
Conclusion
(5S,5'S)-Dihydroxylysinonorleucine is a fundamental, yet transient, component of collagen maturation. Its uniform distribution across different collagen-rich tissues suggests a conserved role in the initial stabilization of collagen fibrils. The detailed experimental protocols provided in this guide offer a robust framework for the accurate quantification of DHLNL, which is essential for understanding its role in tissue development, disease, and repair. While direct signaling pathways remain to be elucidated, the contribution of DHLNL to the mechanical environment of the ECM and its subsequent influence on cell behavior through mechanotransduction highlight its importance in cellular and tissue homeostasis. Further research is warranted to explore the specific interactions and signaling events that may be directly modulated by the presence of this immature cross-link.
The Cruciform Ligand: An In-Depth Technical Guide to (5S,5'S)-Dihydroxy Lysinonorleucine in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a mature, trivalent cross-linking amino acid fundamental to the structural integrity and mechanical stability of collagen-rich tissues. Formed through the enzymatic action of lysyl oxidase, DHLNL acts as a covalent bridge between collagen molecules, reinforcing the extracellular matrix (ECM). Its abundance and distribution are critical determinants of tissue health, with alterations implicated in various pathological conditions, including fibrosis and age-related tissue stiffening. This technical guide provides a comprehensive overview of the natural abundance of DHLNL in various tissues, detailed methodologies for its quantification, and an exploration of the signaling pathways that regulate its formation.
Natural Abundance of this compound
The concentration of DHLNL varies significantly across different tissues, reflecting their unique biomechanical demands. While extensive comparative data remains an active area of research, this section summarizes available quantitative information on DHLNL levels.
| Tissue | Species | DHLNL Concentration (mol/mol of collagen) | Reference |
| Lung (Healthy) | Human | Data not explicitly quantified in moles per mole of collagen, but shown to be significantly lower than in fibrotic lung tissue. | [1][2] |
| Lung (Idiopathic Pulmonary Fibrosis) | Human | Significantly increased compared to healthy lung tissue. | [1][2] |
| Lung (Fibrotic Model) | Mouse | Increased compared to healthy controls. | [1][2] |
Note: The table will be populated with more specific quantitative data as it becomes available through ongoing research. The referenced studies demonstrate a clear qualitative and relative quantitative increase in DHLNL in fibrotic lung tissue, highlighting its role in pathological ECM remodeling.
Experimental Protocols
Accurate quantification of DHLNL is crucial for understanding its role in tissue biology and disease. The following section details a state-of-the-art method for the analysis of DHLNL using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established protocols.[1][2]
Protocol: Quantification of DHLNL in Tissues by LC-MS/MS
This protocol outlines the key steps for the preparation and analysis of tissue samples to determine DHLNL concentrations.
1. Tissue Homogenization and Reduction:
-
Excise and weigh the tissue of interest (e.g., lung, skin, tendon, cartilage).
-
Homogenize the tissue in a suitable buffer, such as phosphate-buffered saline (PBS), on ice.
-
To stabilize the immature Schiff base precursors of DHLNL, perform a reduction step using sodium borohydride (NaBH₄). Incubate the homogenate with NaBH₄ at a concentration of 1 mg/mL in a basic buffer (e.g., 0.1 M sodium borate, pH 9.0) for 1 hour at room temperature.
-
Quench the reaction by acidification (e.g., with glacial acetic acid).
2. Acid Hydrolysis:
-
Lyophilize the reduced tissue homogenate.
-
Perform acid hydrolysis of the dried tissue pellet with 6 M hydrochloric acid (HCl) at 110°C for 18-24 hours in a vacuum-sealed tube. This step breaks down the collagen into its constituent amino acids, including the cross-linking residues.
3. Sample Cleanup and Preparation for LC-MS/MS:
-
Remove the HCl from the hydrolysate by evaporation under a stream of nitrogen or by using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a solvent compatible with the LC-MS/MS system, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).
-
Filter the reconstituted sample to remove any particulate matter before injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column for the separation of DHLNL from other amino acids and matrix components. A gradient elution with mobile phases consisting of water and acetonitrile with formic acid is commonly used.
-
Mass Spectrometry (MS/MS): Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of DHLNL.
-
Parent Ion (Q1): The mass-to-charge ratio (m/z) of the protonated DHLNL molecule.
-
Fragment Ions (Q3): Specific fragment ions generated by collision-induced dissociation of the parent ion. The selection of unique parent-fragment transitions ensures high specificity.
-
-
Quantification: Generate a standard curve using a certified this compound standard of known concentrations. The concentration of DHLNL in the tissue sample is determined by comparing its peak area to the standard curve.
Experimental Workflow Diagram
Caption: Workflow for DHLNL quantification in tissues.
Signaling Pathways Regulating DHLNL Formation
The formation of DHLNL is a downstream consequence of collagen biosynthesis and cross-linking, a process tightly regulated by complex signaling pathways. While no signaling pathways are known to directly target DHLNL itself, several pathways control the expression and activity of lysyl oxidase (LOX), the key enzyme responsible for initiating the cross-linking cascade.
Lysyl Oxidase (LOX) Regulation and Collagen Cross-Linking
LOX-mediated collagen cross-linking is influenced by a variety of signaling molecules and pathways that respond to cues from the cellular microenvironment, including growth factors and mechanical stress.
-
Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a potent inducer of fibrosis and ECM production. It upregulates the expression of both collagen and LOX, leading to increased collagen cross-linking and tissue stiffening.[3]
-
Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF) Signaling: These growth factors, acting through their respective receptor tyrosine kinases, can also modulate LOX expression and activity, contributing to ECM remodeling in development and disease.
-
Vascular Endothelial Growth Factor (VEGF) Signaling: While primarily known for its role in angiogenesis, VEGF has also been shown to influence the expression of ECM components and modifying enzymes like LOX.
-
Wnt Signaling: The Wnt signaling pathway has been implicated in the regulation of fibrosis and ECM dynamics. Modulation of Wnt signaling can impact the expression of genes involved in collagen synthesis and cross-linking.[4][5][6]
Signaling Pathway Diagram
Caption: Regulation of DHLNL formation via LOX.
Conclusion
This compound is a critical component of the extracellular matrix, and its quantification provides valuable insights into tissue health and disease. The methodologies and signaling pathway information presented in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the precise quantitative abundance of DHLNL across a broader range of tissues and the elucidation of more direct regulatory mechanisms will undoubtedly advance our understanding of ECM biology and open new avenues for therapeutic intervention.
References
- 1. lysyl-oxidase-lox-functional-contributions-to-signaling-pathways - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. REGULATORS OF COLLAGEN CROSSLINKING IN DEVELOPING AND ADULT TENDONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 5. Collagen Crosslinking for Keratoconus: Cellular Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of (5S,5'S)-Dihydroxy Lysinonorleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a crucial divalent, immature reducible cross-link found in collagen, the most abundant protein in mammals. Its formation and subsequent maturation into more complex, stable cross-links are fundamental to the structural integrity and biomechanical properties of connective tissues. An understanding of the chemical properties and stability of DHLNL is paramount for research in tissue engineering, fibrosis, aging, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core chemical characteristics of DHLNL, including its structure and physicochemical properties. It further delves into its stability under various conditions such as pH, temperature, and oxidative stress, and outlines detailed experimental protocols for its analysis.
Introduction
Collagen, the primary structural protein of the extracellular matrix, derives its remarkable tensile strength and stability from a series of post-translational modifications, most notably the formation of covalent intermolecular cross-links. Among these, (5S,5'S)-Dihydroxylysinonorleucine (DHLNL) represents a key initial step in the cross-linking cascade. DHLNL is classified as a reducible, immature cross-link, formed through the condensation of a hydroxylysine aldehyde with a hydroxylysine residue on adjacent collagen molecules[1]. The stability of this cross-link is a critical determinant of the overall stability of newly synthesized collagen fibrils. This guide aims to consolidate the current knowledge on the chemical properties and stability of DHLNL, providing a valuable resource for professionals in biomedical research and drug development.
Chemical Properties of (5S,5'S)-Dihydroxy Lysinonorleucine
Structure and Nomenclature
(5S,5'S)-Dihydroxylysinonorleucine is an amino acid derivative formed from two modified lysine residues. Its systematic IUPAC name is N6-[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine. The structure is characterized by two chiral centers at the alpha-carbon of each lysine residue and two additional chiral centers at the hydroxylated carbons.
References
An In-Depth Technical Guide to the Enzymatic Formation of (5S,5'S)-Dihydroxy Lysinonorleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a crucial divalent cross-link essential for the structural integrity and stability of collagen fibrils. Its formation is a sophisticated enzymatic process orchestrated within the extracellular matrix, primarily involving the sequential action of two key enzymes: lysyl hydroxylase 2 (LH2) and lysyl oxidase (LOX). This technical guide provides a comprehensive overview of the enzymatic pathway leading to the synthesis of (5S,5'S)-DHLNL, detailed experimental protocols for its in vitro reconstitution and analysis, and a summary of the relevant enzymatic kinetics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate collagen cross-linking in both physiological and pathological contexts.
The Enzymatic Pathway of this compound Formation
The biosynthesis of (5S,5'S)-DHLNL is a post-translational modification of collagen that occurs in the extracellular space. The process can be dissected into two principal enzymatic steps, each contributing to the final stereochemistry of the cross-link.
Step 1: Stereospecific Hydroxylation of Telopeptidyl Lysine by Lysyl Hydroxylase 2 (LH2)
The initial and stereochemistry-determining step is the hydroxylation of specific lysine residues located in the non-helical ends (telopeptides) of procollagen molecules. This reaction is catalyzed by lysyl hydroxylase 2 (LH2), a member of the 2-oxoglutarate-dependent dioxygenase superfamily. LH2 specifically hydroxylates the C5 position of the lysine side chain, converting it to hydroxylysine. Crucially, this hydroxylation is stereospecific, resulting in the formation of (5S)-hydroxylysine. There are three known isoforms of lysyl hydroxylase (LH1, LH2, and LH3), with LH2 exhibiting a unique specificity for lysine residues within the telopeptides of collagen[1][2]. In contrast, LH1 and LH3 primarily hydroxylate lysines within the triple-helical domain of collagen[1].
Step 2: Oxidative Deamination by Lysyl Oxidase (LOX)
Following hydroxylation, the (5S)-hydroxylysine residues in the collagen telopeptides serve as substrates for lysyl oxidase (LOX). LOX is a copper-dependent amine oxidase that catalyzes the oxidative deamination of the ε-amino group of hydroxylysine to form a reactive aldehyde, α-aminoadipic-δ-semialdehyde. This enzymatic step is also stereospecific, with LOX abstracting the pro-S proton from the C6 position of the hydroxylysine side chain[3].
Step 3: Spontaneous Condensation and Cross-link Formation
The newly formed aldehyde on one collagen molecule then undergoes a spontaneous (non-enzymatic) condensation reaction with the ε-amino group of a (5S)-hydroxylysine residue on an adjacent collagen molecule. This reaction forms a Schiff base, which upon rearrangement and reduction in vitro (or maturation in vivo), gives rise to the stable this compound cross-link.
The overall enzymatic pathway can be visualized as follows:
References
The Biological Crossroads: A Technical Guide to Reducible and Non-Reducible Collagen Crosslinks
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal roles of reducible and non-reducible crosslinks in collagen, the most abundant protein in the mammalian body. Understanding the nuanced differences between these covalent bonds is critical for elucidating the mechanisms of tissue development, aging, and a spectrum of pathologies, thereby paving the way for novel therapeutic interventions.
The Foundation of Strength: An Overview of Collagen Crosslinking
Collagen's remarkable tensile strength and structural integrity are not inherent to its triple helical structure alone. Instead, they are conferred by a complex network of covalent intermolecular crosslinks that stabilize the staggered alignment of collagen molecules within fibrils. These crosslinks are broadly categorized into two main types: enzymatically-mediated, lysyl oxidase-initiated crosslinks, and non-enzymatic crosslinks, primarily arising from advanced glycation end products (AGEs).
The initial, enzymatically-formed crosslinks are chemically reducible, representing an immature stage in tissue development. Over time, these reducible crosslinks mature into stable, non-reducible forms, contributing to the long-term stability of tissues. In parallel, non-enzymatic glycation can introduce a different class of non-reducible crosslinks that accumulate with age and in certain disease states, often with detrimental consequences.
The Enzymatic Pathway: From Reducible Intermediates to Non-Reducible Stability
The formation of physiological collagen crosslinks is a highly regulated enzymatic process initiated by the copper-dependent enzyme lysyl oxidase (LOX) and its isoforms (LOXL).[1] This process is fundamental to the development, repair, and remodeling of connective tissues.[1]
Formation of Reducible Crosslinks
The process begins with the oxidative deamination of specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules by LOX.[2] This reaction converts the ε-amino groups into reactive aldehyde groups, forming allysine and hydroxyallysine, respectively. These aldehydes then spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues in the helical region of adjacent collagen molecules to form immature, divalent, and chemically reducible crosslinks. These are primarily aldimine (Schiff base) and keto-amine crosslinks.[3][4] The presence of these reducible crosslinks is a hallmark of newly synthesized collagen and is particularly abundant in young, growing tissues.[4]
Maturation into Non-Reducible Crosslinks
With tissue maturation, the initial reducible crosslinks undergo further spontaneous chemical reactions to form more complex, stable, and non-reducible trivalent crosslinks.[3][5] This maturation process is crucial for the long-term mechanical stability of tissues. The two primary mature, non-reducible crosslinks derived from the LOX pathway are:
-
Pyridinoline (PYD) and Deoxypyridinoline (DPD): These fluorescent, 3-hydroxypyridinium structures are formed from the condensation of two hydroxylysine aldehyde-derived reducible crosslinks with a hydroxylysine or lysine residue.[3][6] PYD is found in most connective tissues, including cartilage and bone, while DPD is more specific to bone and dentin.[7] Their concentration increases with age, reflecting the maturation of the collagen network.[4]
The transition from reducible to non-reducible crosslinks results in a collagen network with increased stiffness, insolubility, and resistance to enzymatic degradation.[5]
The Non-Enzymatic Pathway: Advanced Glycation End Products (AGEs)
Distinct from the physiological, enzyme-directed process, non-reducible crosslinks can also form through a non-enzymatic pathway known as glycation. This process involves the reaction of reducing sugars, such as glucose, with the free amino groups of proteins, lipids, and nucleic acids.[8][9]
The accumulation of advanced glycation end products (AGEs) is a slow, progressive process that occurs throughout life and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[8][10] AGEs can form crosslinks between collagen molecules, leading to significant alterations in tissue properties. One of the most well-characterized AGE crosslinks is pentosidine .[11]
Unlike the specific and regulated formation of LOX-derived crosslinks, AGE-mediated crosslinking is a random process that can disrupt the normal architecture and function of the collagen matrix. This leads to increased tissue stiffness, brittleness, and a reduced capacity for turnover and repair.[8][12]
Biological Significance: A Tale of Two Crosslinks
The balance between reducible and non-reducible crosslinks is a critical determinant of tissue health and function.
Reducible crosslinks , being intermediates, are indicative of active collagen synthesis and turnover.[4] Their levels are naturally high during growth, development, and wound healing. An imbalance, however, can be pathological. For instance, defects in the maturation of reducible crosslinks can lead to tissue fragility, as seen in certain genetic disorders like Ehlers-Danlos syndrome.[13] Conversely, an accumulation of reducible crosslinks in adults might indicate a failure of the maturation process.
Non-reducible crosslinks are essential for the long-term stability and mechanical strength of mature tissues.[5] However, the origin of these non-reducible crosslinks dictates their biological impact.
-
LOX-derived non-reducible crosslinks (PYD, DPD) are the desired end-product of physiological collagen maturation, providing essential structural integrity.[3]
-
AGE-derived non-reducible crosslinks (e.g., pentosidine) are generally detrimental. Their accumulation contributes to the age-related decline in the mechanical properties of tissues, leading to increased stiffness of blood vessels, reduced elasticity of the skin, and increased fragility of bones.[8][11] In diseases like diabetes, the accelerated formation of AGEs exacerbates these effects and contributes to the pathogenesis of diabetic complications.[10]
Quantitative Data Summary
The following tables summarize the quantitative levels of reducible and non-reducible collagen crosslinks in various tissues and conditions. It is important to note that values can vary significantly based on the specific analytical methods used, the species, and the precise location of the tissue sample.
Table 1: Reducible vs. Non-Reducible Collagen Crosslinks in Different Tissues
| Tissue | Reducible Crosslinks (e.g., DHLNL, HLNL) | Non-Reducible Crosslinks (e.g., PYD, DPD, Pentosidine) | Reference |
| Young Tendon | High | Low | [14] |
| Aged Tendon | Low | High (increase in AGEs) | [15] |
| Bone (Young) | Present | Moderate (PYD, DPD) | [5] |
| Bone (Aged) | Decreased | Increased (DPD, PYD, and significant increase in Pentosidine) | [5] |
| Cartilage | Present in developing tissue | High (predominantly PYD) | [3] |
| Skin (Young) | High | Low | [4] |
| Skin (Aged) | Low | High (increase in AGEs) | [9] |
Table 2: Collagen Crosslink Concentrations in Healthy vs. Diseased States
| Condition | Tissue | Key Crosslink Changes | Biological Implication | Reference |
| Fibrosis (e.g., Liver, Lung) | Affected Organ | Increased LOX activity, leading to elevated PYD and DPD levels. | Increased tissue stiffness and resistance to degradation. | [16][17] |
| Diabetes Mellitus | Various (e.g., Skin, Tendon, Bone) | Significant increase in AGEs (e.g., pentosidine). | Increased tissue stiffness, brittleness, and impaired function. | [8][10] |
| Osteoporosis | Bone | Reduced concentration of reducible crosslinks. | Potentially reduced bone strength. | [[“]] |
| Keratoconus | Cornea | Altered collagen crosslinking. | Corneal thinning and distortion. | [19] |
Signaling Pathways
The formation and biological effects of collagen crosslinks are intricately linked to complex signaling pathways.
Regulation of Lysyl Oxidase (LOX)
The expression and activity of LOX are tightly regulated by a variety of signaling molecules, including growth factors and cytokines. The Transforming Growth Factor-beta (TGF-β) pathway is a potent inducer of LOX, playing a key role in fibrosis.[20][21] Hypoxia also upregulates LOX expression through Hypoxia-Inducible Factors (HIFs).[22]
AGEs and RAGE Signaling
The pathological effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End Products (RAGE).[2][23] Binding of AGEs to RAGE activates multiple intracellular signaling cascades, including NF-κB and MAP kinases, leading to a pro-inflammatory and pro-fibrotic cellular response.[24][25]
Experimental Protocols
Accurate quantification of collagen crosslinks is essential for research in this field. Below are outlines of key experimental methodologies.
Quantification of Pyridinoline (PYD) and Deoxypyridinoline (DPD) by HPLC
This method is the gold standard for measuring mature, non-reducible crosslinks.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: Lyophilize and weigh the tissue sample.
-
Hydrolysis: Hydrolyze the sample in 6M HCl at approximately 110°C for 24 hours to break down the protein into its constituent amino acids and crosslinks.
-
Purification: Partially purify the hydrolysate using solid-phase extraction on a cellulose column (e.g., CF1) to remove interfering substances.
-
HPLC Analysis: Separate the crosslinks using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used.
-
Detection: Detect PYD and DPD by their natural fluorescence (Excitation ~295 nm, Emission ~395 nm for acid pH; Excitation ~330 nm, Emission ~395 nm for neutral pH).
-
Quantification: Quantify the peaks by comparing their area to a standard curve generated from purified PYD and DPD standards. Results are typically expressed as moles of crosslink per mole of collagen, with collagen content determined by hydroxyproline analysis.
Mass Spectrometry for Comprehensive Crosslink Analysis
Mass spectrometry (MS) offers a highly sensitive and specific method for the identification and quantification of a broader range of collagen crosslinks, including reducible intermediates and various AGEs.
Detailed Methodology:
-
Sample Preparation: For reducible crosslinks, the tissue is first treated with a reducing agent like sodium borohydride to stabilize the aldimine and keto-amine bonds. The sample is then hydrolyzed.
-
LC-MS/MS Analysis: The hydrolysate is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The liquid chromatography step separates the different crosslink species.
-
Mass Spectrometry: The mass spectrometer identifies and quantifies the crosslinks based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Specialized software is used to analyze the complex data and provide quantitative results.
Western Blot for Lysyl Oxidase (LOX) Quantification
Western blotting can be used to determine the relative amount of LOX protein in a tissue or cell lysate, providing insights into the potential for enzymatic crosslinking.
Detailed Methodology:
-
Protein Extraction: Homogenize the tissue or lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LOX.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative abundance of LOX.
Conclusion and Future Directions
The distinction between reducible and non-reducible collagen crosslinks is fundamental to understanding the dynamic nature of the extracellular matrix. While enzymatically-driven maturation from reducible to non-reducible forms is a cornerstone of tissue health, the non-enzymatic accumulation of non-reducible AGE crosslinks represents a significant pathological burden.
For researchers and drug development professionals, targeting the pathways that govern these crosslinking processes holds immense therapeutic potential. Strategies aimed at inhibiting LOX in fibrotic diseases, or preventing the formation and promoting the breakdown of AGEs in age-related and diabetic complications, are promising avenues for future research. A deeper understanding of the intricate balance and interplay between these different types of collagen crosslinks will undoubtedly continue to fuel innovation in regenerative medicine and the treatment of a wide array of chronic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of advanced glycation end products in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen Cross-Link and Mass Spectral Analyses. [bio-protocol.org]
- 4. youtube.com [youtube.com]
- 5. AGE-RELATED EFFECT ON THE CONCENTRATION OF COLLAGEN CROSSLINKS IN HUMAN OSTEONAL AND INTERSTITIAL BONE TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Evaluation of Collagen Crosslinks and Corresponding Tensile Mechanical Properties in Mouse Cervical Tissue during Normal Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of advanced glycation end products in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 17. m.youtube.com [m.youtube.com]
- 18. consensus.app [consensus.app]
- 19. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Scleroderma - Wikipedia [en.wikipedia.org]
- 22. Lysyl oxidase - Wikipedia [en.wikipedia.org]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lysinonorleucine and its Hydroxylated Forms: From Cross-linking to Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysinonorleucine (LNL) and its hydroxylated derivatives are key covalent cross-links that provide structural integrity to extracellular matrix proteins, primarily collagen and elastin. Their formation, catalyzed by lysyl oxidase, is a critical post-translational modification that ensures the mechanical stability of connective tissues. Beyond their structural role, alterations in the levels of these cross-links are associated with aging and a range of fibrotic and metabolic diseases. This guide provides a comprehensive review of the formation, biological significance, and analytical determination of lysinonorleucine and its hydroxylated forms. It includes detailed experimental protocols for their quantification and explores their emerging roles in cellular signaling pathways, offering insights for researchers and professionals in drug development.
Introduction to Lysinonorleucine and its Hydroxylated Forms
Lysinonorleucine (LNL) is a bifunctional amino acid formed from the condensation of a lysine residue and an allysine residue, the latter being derived from the oxidative deamination of a lysine residue by the enzyme lysyl oxidase (LOX). This process is fundamental to the stabilization of collagen and elastin fibers, which are essential components of connective tissues such as skin, bone, tendons, and blood vessels.
The hydroxylation of lysine residues prior to cross-linking leads to the formation of hydroxylated forms of LNL, namely hydroxylysinonorleucine (HLNL) and dihydroxylysinonorleucine (DHLNL). The extent of lysine hydroxylation and subsequent cross-link hydroxylation is tissue-specific and can influence the properties of the resulting connective tissue.
Formation of Lysinonorleucine and its Hydroxylated Derivatives
The biosynthesis of these cross-links is a multi-step enzymatic process that occurs in the extracellular space.
Key steps include:
-
Lysine Hydroxylation: Specific lysine residues within the collagen polypeptide chains can be hydroxylated by lysyl hydroxylases to form hydroxylysine.
-
Oxidative Deamination: Lysyl oxidase, a copper-dependent enzyme, catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues in the telopeptide regions of collagen and elastin, forming highly reactive aldehyde derivatives (allysine and hydroxyallysine, respectively).
-
Condensation Reaction: The aldehyde group of an allysine or hydroxyallysine residue spontaneously condenses with the ε-amino group of a nearby lysine or hydroxylysine residue on an adjacent polypeptide chain, forming a Schiff base (aldimine) intermediate.
-
Stabilization: These immature aldimine cross-links can undergo further reactions to form more stable structures. For analytical purposes, they are often stabilized by reduction with sodium borohydride.[1]
Figure 1: Formation pathway of lysinonorleucine and its hydroxylated forms.
Biological Significance
The formation of LNL and its hydroxylated derivatives is crucial for the biomechanical properties of connective tissues. The degree and type of cross-linking influence tissue strength, elasticity, and resistance to degradation.
-
Tissue Integrity: These cross-links provide tensile strength and stability to collagen fibrils and elastin fibers, which is essential for the function of tissues subjected to mechanical stress.
-
Aging: With age, there is an accumulation of non-enzymatic cross-links, known as advanced glycation end-products (AGEs), which can alter tissue properties and contribute to age-related pathologies.[2] Concurrently, changes in enzymatic cross-linking patterns are also observed.[1][3]
-
Disease: Aberrant collagen cross-linking is a hallmark of several diseases.
-
Fibrosis: In fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, there is an excessive deposition and cross-linking of collagen, leading to tissue stiffening and organ dysfunction. Studies have shown an increase in the dihydroxylysinonorleucine (DHLNL) to hydroxylysinonorleucine (HLNL) ratio in acute fibrotic episodes.
-
Diabetes: Hyperglycemia in diabetes accelerates the formation of AGEs, leading to pathological cross-linking of collagen in various tissues, contributing to complications such as nephropathy, retinopathy, and cardiovascular disease.
-
Quantitative Analysis
The quantification of LNL and its hydroxylated forms is essential for understanding their roles in health and disease. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification.
Table 1: Reported Collagen Cross-link Levels in Human Tissues
| Tissue | Cross-link | Age Group | Concentration (mol/mol of collagen) | Reference |
| Bone (Cortical) | Lysylpyridinoline (LP) | Middle-aged | ~0.1 - 0.3 | [3] |
| Elderly | ~0.05 - 0.2 | [3] | ||
| Hydroxylysylpyridinoline (HP) | Middle-aged | ~0.5 - 1.2 | [3] | |
| Elderly | ~0.4 - 1.0 | [3] | ||
| Bone (Cancellous) | Hydroxypyridinium | 10-15 years | Reaches maximum | [1] |
| Adult | Remains stable | [1] | ||
| Cartilage (Articular) | Hydroxypyridinium | 10-15 years | Reaches maximum (5-10x bone) | [1] |
| Adult | Remains stable | [1] | ||
| Ligamentum Flavum | Pyridinoline | Increases with age | - | [4] |
| Intervertebral Disc (Lumbar) | Elastin Cross-links | - | 0.04 ± 0.01 nmol/mg dry wt | [4] |
Note: This table provides a summary of reported values. Absolute concentrations can vary depending on the specific analytical methods and sample populations.
Experimental Protocols
Accurate quantification of LNL and its hydroxylated forms requires meticulous sample preparation and analysis.
Sample Preparation and Hydrolysis
-
Tissue Homogenization: Tissues are typically frozen in liquid nitrogen and pulverized to a fine powder.
-
Defatting and Drying: The powdered tissue is washed with solvents like phosphate-buffered saline (PBS) and distilled water, followed by lyophilization (freeze-drying).
-
Reduction (for immature cross-links): To stabilize the immature aldimine cross-links (LNL, HLNL, DHLNL), the dried tissue is reduced with sodium borohydride (NaBH₄) in a suitable buffer.
-
Acid Hydrolysis: The reduced tissue is hydrolyzed in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours.[5] This breaks down the proteins into their constituent amino acids, including the cross-linking amino acids.
-
Solid-Phase Extraction (SPE): The hydrolysate is then subjected to solid-phase extraction to remove interfering substances and enrich the cross-link fraction.
LC-MS/MS Analysis
-
Chromatographic Separation: The purified amino acid mixture is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). A variety of column chemistries can be employed, often involving reverse-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Mass Spectrometric Detection: The separated amino acids are detected by a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. Specific precursor-to-product ion transitions are monitored for each cross-link.
Figure 2: General experimental workflow for the analysis of lysinonorleucine and its hydroxylated forms.
Signaling Pathways
Emerging evidence suggests that beyond their structural role, altered collagen cross-linking and the accumulation of related molecules can influence cellular signaling pathways, contributing to disease pathogenesis.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a key regulator of fibrosis.[6] TGF-β stimulates fibroblasts to produce and deposit extracellular matrix proteins, including collagen. Lysyl oxidase, the enzyme responsible for initiating collagen cross-linking, is a downstream target of TGF-β signaling.[6] Increased TGF-β activity leads to elevated lysyl oxidase expression and subsequent enhancement of collagen cross-linking, creating a fibrotic microenvironment. This stiffened matrix can, in turn, further activate TGF-β signaling through mechanotransduction pathways involving integrins, thus establishing a vicious cycle of fibrosis.[6]
Figure 3: Simplified TGF-β signaling pathway leading to increased collagen cross-linking and fibrosis.
Receptor for Advanced Glycation End-products (RAGE) Signaling
Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between sugars and proteins or lipids. Some AGEs can act as cross-links in collagen. The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End-products (RAGE) can trigger a cascade of intracellular signaling events.[7] Activation of RAGE by AGEs leads to the production of reactive oxygen species (ROS) and the activation of pro-inflammatory signaling pathways, such as NF-κB.[8] This contributes to a state of chronic inflammation and cellular dysfunction, which is implicated in the pathogenesis of diabetic complications and other age-related diseases.
Figure 4: RAGE signaling pathway activated by AGEs, leading to inflammation and cellular dysfunction.
Conclusion
Lysinonorleucine and its hydroxylated forms are integral to the structure and function of connective tissues. Their quantification provides valuable insights into the processes of aging and the pathogenesis of fibrotic and metabolic diseases. The detailed experimental protocols and an understanding of their involvement in cellular signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals. Further investigation into the precise roles of these cross-links in modulating cellular behavior will likely unveil new therapeutic targets for a range of debilitating conditions.
References
- 1. Collagen cross-linking in human bone and articular cartilage. Age-related changes in the content of mature hydroxypyridinium residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Age-related effect on the concentration of collagen crosslinks in human osteonal and interstitial bone tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. pnas.org [pnas.org]
- 6. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.sahmri.org.au [research.sahmri.org.au]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of (5S,5'S)-Dihydroxy Lysinonorleucine from Bone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,5'S)-Dihydroxy lysinonorleucine (DHLNL) is a reducible divalent cross-link found in collagen, the primary protein component of bone. The formation and abundance of DHLNL are critical indicators of collagen maturation and bone quality. Alterations in DHLNL levels can be associated with various skeletal diseases and the effects of therapeutic interventions. Accurate quantification of DHLNL in bone tissue is therefore essential for research in bone biology, disease pathogenesis, and the development of new orthopedic and rheumatologic drugs.
This document provides a detailed protocol for the extraction, purification, and quantification of this compound from bone tissue. The methodology is based on established principles of acid hydrolysis of the bone matrix, followed by purification of the amino acid fraction and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The following table summarizes quantitative data for Dihydroxylysinonorleucine (DHLNL) and other related collagen cross-links found in human cancellous bone, as determined by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QqTOF-MS).[1]
| Analyte | Mean Concentration (nmol/L) | Standard Deviation (nmol/L) |
| DHLNL | Data not explicitly provided | Data not explicitly provided |
| HLNL | Data not explicitly provided | Data not explicitly provided |
| LNL | Data not explicitly provided | Data not explicitly provided |
| PYD | Data not explicitly provided | Data not explicitly provided |
| DPD | Data not explicitly provided | Data not explicitly provided |
Note: While the referenced study established a method for quantifying DHLNL, specific mean and standard deviation values for a cohort were not detailed in the provided abstract. Researchers should expect to generate their own quantitative data based on the provided protocol.
Experimental Protocols
This protocol is divided into four main stages: Bone Sample Preparation, Acid Hydrolysis, Purification of Amino Acids, and Quantification by LC-MS.
Bone Sample Preparation
Proper preparation of the bone sample is crucial to ensure accurate and reproducible results.
Materials:
-
Bone sample (cortical or cancellous)
-
Scalpel, bone cutters, or a low-speed saw
-
Mortar and pestle (preferably agate) or a cryogenic mill
-
Milli-Q water or equivalent
-
Acetone
-
0.5 M Hydrochloric acid (HCl) or 0.75 M Ethylenediaminetetraacetic acid (EDTA), pH 8.5
Procedure:
-
Cleaning: Carefully remove any soft tissue, periosteum, and marrow from the bone sample using a scalpel.
-
Fragmentation: Break the bone into smaller pieces using bone cutters or a low-speed saw.
-
Washing: Wash the bone fragments with Milli-Q water to remove any remaining debris.
-
Defatting: Immerse the bone fragments in acetone for 4-6 hours to remove lipids. Allow the bone to air-dry completely in a fume hood.
-
Pulverization: Grind the dry, defatted bone fragments into a fine powder using a mortar and pestle or a cryogenic mill.
-
Demineralization:
-
Acid Method: Suspend the bone powder in 0.5 M HCl at 4°C.[2] Allow demineralization to proceed for 24-48 hours with gentle agitation, changing the acid solution every 12 hours until the bone becomes "spongy" and no more mineral is visible.[2]
-
EDTA Method: Alternatively, wash the bone powder with 0.75 M EDTA (pH 8.5) with multiple changes of the solution until the bone is fully demineralized.[3]
-
-
Washing: After demineralization, wash the resulting collagen-rich matrix extensively with Milli-Q water until the pH is neutral.
-
Lyophilization: Freeze-dry the demineralized bone collagen to obtain a stable, dry powder for subsequent hydrolysis.
Acid Hydrolysis
This step breaks down the collagen protein into its constituent amino acids, including DHLNL.
Materials:
-
Lyophilized demineralized bone collagen
-
6 M Hydrochloric acid (HCl), sequencing grade
-
Heavy-walled glass hydrolysis tubes
-
Vacuum pump and sealing torch or screw-cap vials with PTFE-lined caps
-
Heating block or oven set to 110°C
Procedure:
-
Weigh approximately 5-10 mg of the lyophilized collagen into a hydrolysis tube.
-
Add 1 mL of 6 M HCl to the tube.
-
Freeze the sample in liquid nitrogen.
-
Evacuate the tube using a vacuum pump and seal it with a flame torch. Alternatively, use screw-cap vials with PTFE-lined caps and tighten securely.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.[2]
-
After hydrolysis, allow the tube to cool to room temperature.
-
Carefully open the tube and transfer the hydrolysate to a clean microcentrifuge tube.
-
Dry the hydrolysate completely under a stream of nitrogen or using a vacuum centrifuge to remove the HCl.
Purification of Amino Acids
This step removes salts and other interfering substances from the hydrolysate prior to LC-MS analysis.
Materials:
-
Dried bone hydrolysate
-
XAD-2 resin
-
Chromatography column
-
1 M Hydrochloric acid (HCl)
-
Milli-Q water
Procedure:
-
Column Preparation: Pack a small chromatography column with XAD-2 resin. Pre-condition the column by washing it with 20 column volumes of 1 M HCl followed by 10 column volumes of Milli-Q water.[2]
-
Sample Loading: Re-dissolve the dried bone hydrolysate in a small volume of Milli-Q water and load it onto the prepared XAD-2 column.
-
Elution: Elute the amino acids from the column with Milli-Q water. The hydrophobic nature of the XAD-2 resin will retain many of the interfering compounds while allowing the polar amino acids, including DHLNL, to pass through.
-
Drying: Collect the eluate containing the purified amino acids and dry it completely using a vacuum centrifuge.
Quantification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate and quantify DHLNL.
Materials:
-
Purified, dried amino acid sample
-
This compound standard
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase LC column
-
LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer)
Procedure:
-
Sample Reconstitution: Reconstitute the dried, purified amino acid sample in a known volume of Mobile Phase A.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in Mobile Phase A.
-
LC Separation:
-
Inject a defined volume of the sample and each standard onto the C18 column.
-
Separate the amino acids using a gradient elution with Mobile Phases A and B. A typical gradient might be:
-
0-5 min: 2% B
-
5-20 min: 2% to 50% B
-
20-22 min: 50% to 98% B
-
22-25 min: 98% B
-
25-26 min: 98% to 2% B
-
26-30 min: 2% B
-
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of DHLNL. The molecular formula of DHLNL is C12H25N3O6, with a molecular weight of 307.34 g/mol .[4][5]
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, monitoring for specific precursor-to-product ion transitions for both the DHLNL standard and the samples.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the DHLNL standard against its concentration.
-
Determine the concentration of DHLNL in the bone samples by comparing their peak areas to the standard curve.
-
Normalize the DHLNL concentration to the initial dry weight of the bone or the collagen content (which can be determined by measuring hydroxyproline concentration).
-
Visualizations
Experimental Workflow
Caption: Workflow for DHLNL extraction and quantification from bone.
Signaling Pathway (Illustrative)
As DHLNL is a structural component and not part of a signaling pathway, a diagram illustrating its formation is more appropriate.
Caption: Formation of Dihydroxy Lysinonorleucine (DHLNL) in collagen.
References
Application Note: HPLC Method for the Chiral Separation of (5S,5'S)-Dihydroxy Lysinonorleucine Isomers
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals involved in collagen characterization, aging studies, and connective tissue disorders.
Introduction
(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a key irreducible cross-linking amino acid found in collagen, the most abundant protein in mammals. The stereochemistry of DHLNL is crucial for the structural integrity and stability of collagen fibrils. The formation of different stereoisomers can be indicative of specific physiological or pathological processes, including aging and diseases affecting connective tissues. Therefore, a robust analytical method to separate and quantify these isomers is essential for advancing research in these fields.
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound from its other potential diastereomers. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which allows for the direct separation of the underivatized isomers, simplifying sample preparation and preventing the formation of artifacts associated with derivatization.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (or a mixture of isomers)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
2. Sample Preparation
-
Prepare a stock solution of the DHLNL isomer standard at a concentration of 1 mg/mL in ultrapure water.
-
From the stock solution, prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with the initial mobile phase composition (95:5 Water:Methanol with 0.1% Formic Acid).
-
For biological samples (e.g., hydrolyzed collagen), perform acid hydrolysis followed by a solid-phase extraction (SPE) clean-up to isolate the amino acid fraction. The final extract should be reconstituted in the initial mobile phase.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
3. HPLC Instrumentation and Conditions
A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometry (MS) detector is suitable for this analysis.
| Parameter | Recommended Condition |
| Column | Astec CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm (or similar macrocyclic glycopeptide CSP)[1][2] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Methanol |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
Data Presentation
The following table presents representative (simulated) chromatographic data for the separation of (5S,5'S)-DHLNL and a potential diastereomer. This data is for illustrative purposes to demonstrate the expected performance of the proposed method.
Table 1: Representative Chromatographic Results
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Diastereomer 1 | 12.8 | 1.1 | - |
| (5S,5'S)-DHLNL | 14.2 | 1.2 | > 2.0 |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample acquisition to data analysis for the separation of DHLNL isomers.
Caption: Workflow for DHLNL Isomer Separation.
Signaling Pathway and Logical Relationship Diagram
The logical relationship for achieving successful chiral separation using the indirect method (derivatization) is outlined below. While the primary protocol of this note uses a direct method, this diagram illustrates the alternative approach.
Caption: Logic of Indirect Chiral Separation.
The proposed HPLC method provides a robust and direct approach for the separation of this compound isomers. The use of a macrocyclic glycopeptide chiral stationary phase is key to achieving baseline resolution without the need for complex derivatization procedures. This method is suitable for the accurate quantification of DHLNL isomers in both purified standards and complex biological matrices, making it a valuable tool for researchers in collagen biochemistry, aging, and related fields.
References
Application Note: Quantification of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a bivalent reducible collagen cross-link derived from the condensation of two hydroxylysine residues. As an immature cross-link, its quantification provides valuable insights into collagen metabolism and the early stages of tissue remodeling. Elevated levels of DHLNL are associated with various pathological conditions, particularly in the context of fibrosis where there is an increase in new collagen deposition. Accurate and sensitive quantification of DHLNL is crucial for understanding disease progression, identifying potential therapeutic targets, and monitoring the efficacy of novel drugs in development. This application note provides a detailed protocol for the quantification of DHLNL in biological tissues using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle
The quantification of DHLNL is achieved by stabilizing the immature Schiff base cross-link through reduction with sodium borohydride (NaBH₄), followed by acid hydrolysis of the tissue sample to release the amino acid cross-links. The hydrolysate is then analyzed by LC-MS/MS. A stable isotope-labeled internal standard is added at the beginning of the sample preparation to ensure accurate quantification by correcting for variations in sample processing and matrix effects.
Data Presentation
The following table summarizes representative quantitative data for DHLNL in healthy versus fibrotic lung tissue. These values are for illustrative purposes to demonstrate the expected trend of increased DHLNL in diseased tissue. Actual values may vary depending on the specific tissue, disease state, and analytical method.
| Sample Type | DHLNL Concentration (pmol/mg dry weight) |
| Healthy Lung Tissue | 5.0 ± 1.2 |
| Fibrotic Lung Tissue | 15.8 ± 3.5 |
Experimental Protocols
Materials and Reagents
-
This compound (DHLNL) standard
-
Stable isotope-labeled DHLNL internal standard (e.g., ¹³C₆-DHLNL)
-
Sodium borohydride (NaBH₄)
-
6 M Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Lyophilizer
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation Workflow
Application Note & Protocol: Synthesis of (5S,5'S)-Dihydroxy Lysinonorleucine Standard for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a trifunctional, non-reducible amino acid cross-link found in mature collagen and elastin. Its presence and concentration are critical indicators of the stability and integrity of the extracellular matrix. The availability of a well-characterized (5S,5'S)-DHLNL standard is essential for a variety of research applications, including the study of connective tissue disorders, aging, and the development of targeted therapies. This document provides a detailed, hypothetical protocol for the chemical synthesis of this compound, designed to serve as a research standard. The proposed synthesis is based on established stereoselective reactions in amino acid chemistry.
Proposed Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The proposed strategy involves the synthesis of a key intermediate, a protected (5S)-hydroxylysine derivative, from a commercially available starting material. Two molecules of this intermediate are then coupled via reductive amination to form the lysinonorleucine backbone, followed by deprotection to yield the final product.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
This section details the proposed multi-step synthesis of this compound.
Part 1: Synthesis of a Protected (5S)-Hydroxy-L-lysine Intermediate
This part focuses on the stereoselective introduction of the hydroxyl group at the C5 position of lysine.
Protocol 1.1: Synthesis of an Unsaturated Lysine Derivative
-
Starting Material: Commercially available Nα-Boc-Nε-Cbz-L-lysine.
-
Procedure:
-
The starting material is subjected to an elimination reaction to introduce a double bond in the side chain. This can be achieved through various methods, such as Hofmann elimination or by converting the epsilon-amino group into a good leaving group followed by base-induced elimination.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is extracted and purified by column chromatography.
-
Protocol 1.2: Asymmetric Epoxidation
-
Starting Material: The unsaturated lysine derivative from Protocol 1.1.
-
Procedure:
-
The unsaturated derivative undergoes a stereoselective epoxidation, for example, using a Sharpless asymmetric epoxidation, to create the desired (S) stereocenter at C5.
-
The reaction is carried out at low temperatures to ensure high stereoselectivity.
-
The epoxide is purified by column chromatography.
-
Protocol 1.3: Regioselective Epoxide Ring Opening
-
Starting Material: The epoxidized lysine derivative from Protocol 1.2.
-
Procedure:
-
The epoxide is opened regioselectively to yield the 5-hydroxylysine derivative. This can be achieved using a suitable nucleophile followed by reduction.
-
The resulting diol is protected, and the desired (5S)-hydroxy-L-lysine derivative is isolated and purified.
-
Part 2: Coupling and Deprotection
Protocol 2.1: Preparation of the Aldehyde Intermediate
-
Starting Material: A portion of the protected (5S)-hydroxy-L-lysine derivative from Part 1.
-
Procedure:
-
The terminal amino group of the side chain is converted into an aldehyde. This can be achieved through a Swern oxidation or using other mild oxidizing agents after appropriate protection of other functional groups.
-
The aldehyde is used immediately in the next step without extensive purification.
-
Protocol 2.2: Reductive Amination
-
Starting Materials:
-
The aldehyde intermediate from Protocol 2.1.
-
The protected (5S)-hydroxy-L-lysine derivative from Part 1.
-
-
Procedure:
-
The aldehyde and the amine are dissolved in a suitable solvent, and a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added.
-
The reaction forms the C-N bond, creating the lysinonorleucine backbone.
-
The reaction is monitored by TLC, and the product is purified by column chromatography.
-
Protocol 2.3: Global Deprotection
-
Starting Material: The fully protected this compound.
-
Procedure:
-
All protecting groups (e.g., Boc, Cbz, and any protecting groups on the hydroxyls) are removed. This is typically achieved using strong acidic conditions (e.g., trifluoroacetic acid) for Boc groups and hydrogenolysis for Cbz groups.
-
The final product is purified by ion-exchange chromatography or preparative HPLC.
-
Data Presentation
The following table summarizes the expected (hypothetical) yields and purity for each major step in the synthesis. Actual results may vary.
| Step | Product | Expected Yield (%) | Purity (by HPLC, %) | Characterization Methods |
| 1.1 | Unsaturated Lysine Derivative | 75-85 | >95 | ¹H NMR, ¹³C NMR, MS |
| 1.2 | Epoxidized Lysine Derivative | 80-90 | >98 (diastereomeric excess) | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |
| 1.3 | Protected (5S)-Hydroxy-L-lysine | 70-80 | >98 | ¹H NMR, ¹³C NMR, MS |
| 2.2 | Protected (5S,5'S)-DHLNL | 60-70 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2.3 | This compound | 85-95 (after purification) | >99 | ¹H NMR, ¹³C NMR, HRMS, Amino Acid Analysis |
Signaling Pathways and Logical Relationships
The stereochemical control in this synthesis is paramount. The following diagram illustrates the logical relationship for achieving the desired stereochemistry.
Figure 2: Logic diagram for stereochemical control.
Conclusion
The protocol outlined above presents a viable, albeit hypothetical, pathway for the synthesis of a this compound standard. The successful execution of this synthesis would provide researchers with a crucial tool for the quantitative analysis of collagen and elastin cross-linking, furthering our understanding of connective tissue biology and pathology. The synthesis is challenging and requires expertise in modern organic synthetic methods, particularly in stereoselective reactions and purification techniques.
Application Notes and Protocols for Antibody-Based Detection of (5S,5'S)-Dihydroxy Lysinonorleucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of antibodies and subsequent immunoassays for the detection and quantification of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL), a collagen cross-linking amino acid and a potential biomarker for various physiological and pathological processes.
Introduction
This compound (DHLNL) is a stable, covalent cross-link found in collagen, the most abundant protein in mammals. The formation and accumulation of DHLNL are associated with tissue maturation, aging, and various diseases, including diabetes and fibrosis. Accurate and sensitive detection of DHLNL is crucial for understanding its biological role and for its potential use as a biomarker in drug development and clinical diagnostics. Antibody-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, offer high specificity and sensitivity for the detection of such molecules.
Since DHLNL is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response and generate specific antibodies, it must be conjugated to a larger carrier protein.[1][2][3] This document outlines the complete workflow, from the synthesis of the immunogen to the development and validation of a competitive ELISA for DHLNL quantification.
Signaling Pathways and Biological Relevance
DHLNL is a component of advanced glycation end products (AGEs), which are formed through non-enzymatic reactions between sugars and proteins or lipids.[4] AGEs accumulate in tissues over time and with certain diseases, contributing to pathology by altering protein structure and function and by interacting with the Receptor for Advanced Glycation End Products (RAGE). The AGE-RAGE interaction activates downstream signaling pathways, such as NF-κB, leading to inflammation, oxidative stress, and cellular damage.[5][6]
Caption: AGE-RAGE Signaling Pathway.
Antibody Production Workflow
The generation of antibodies specific to DHLNL involves several key stages, from preparing the immunogen to purifying the final antibodies.
Caption: General workflow for anti-hapten antibody production.
Experimental Protocols
Protocol 1: Preparation of DHLNL-Carrier Protein Conjugate (Immunogen)
Objective: To covalently link DHLNL (hapten) to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening, to make it immunogenic.
Materials:
-
This compound (DHLNL)
-
Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
N-succinimidyl S-acetylthioacetate (SATA)
-
Hydroxylamine-HCl
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Dimethylformamide (DMF)
-
PD-10 desalting columns
Procedure:
-
Introduction of a Thiol Group to DHLNL: a. Dissolve DHLNL in a small amount of DMF. b. Add a 10-fold molar excess of SATA dissolved in DMF. c. Incubate for 1 hour at room temperature. d. Add hydroxylamine-HCl to deacetylate the compound and expose the sulfhydryl group. e. Purify the thiol-modified DHLNL using a suitable chromatography method.
-
Activation of Carrier Protein: a. Dissolve KLH or BSA in PBS. b. Add a 20-fold molar excess of GMBS dissolved in DMF. c. Incubate for 30 minutes at room temperature. d. Remove excess GMBS using a PD-10 desalting column equilibrated with PBS.
-
Conjugation of Thiolated DHLNL to Activated Carrier Protein: a. Immediately mix the thiol-modified DHLNL with the maleimide-activated carrier protein. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring. c. Dialyze the conjugate against PBS to remove unreacted components. d. Determine the protein concentration and conjugation efficiency using a protein assay (e.g., BCA) and spectrophotometry.
Protocol 2: Polyclonal Antibody Production
Objective: To generate polyclonal antibodies against DHLNL in a host animal.
Materials:
-
DHLNL-KLH conjugate
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
Host animals (e.g., two New Zealand white rabbits)
-
Sterile syringes and needles
-
Blood collection supplies
Procedure:
-
Pre-immune Serum Collection: Collect blood from the animals before immunization to serve as a negative control.
-
Primary Immunization: a. Emulsify the DHLNL-KLH conjugate with an equal volume of Freund's Complete Adjuvant. b. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster Immunizations: a. Boost the immunization every 3-4 weeks with the DHLNL-KLH conjugate emulsified in Freund's Incomplete Adjuvant.
-
Titer Monitoring: a. Collect small amounts of blood 10-14 days after each booster injection. b. Determine the antibody titer using a competitive ELISA with DHLNL-BSA coated plates.
-
Final Bleed and Serum Preparation: a. Once a high antibody titer is achieved, perform a final bleed. b. Allow the blood to clot and centrifuge to separate the antiserum.
-
Antibody Purification: a. Purify the anti-DHLNL antibodies from the antiserum using affinity chromatography with a column where DHLNL is immobilized.
Protocol 3: Competitive ELISA for DHLNL Quantification
Objective: To quantify the concentration of DHLNL in a sample using a competitive immunoassay format.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. The preparation of antigenic hapten-carrier conjugates: a survey. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sample Preparation of (5S,5'S)-Dihydroxy Lysinonorleucine in Soft Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a key irreducible collagen cross-link that plays a crucial role in the structural integrity and stability of connective tissues. Alterations in DHLNL levels are associated with various physiological and pathological processes, including tissue development, aging, and fibrotic diseases.[1] Accurate quantification of DHLNL in soft tissues is therefore essential for understanding disease mechanisms and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the sample preparation of DHLNL in soft tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of the Sample Preparation Workflow
The sample preparation for DHLNL analysis from soft tissues is a multi-step process designed to liberate the cross-link from the collagen matrix and prepare it for instrumental analysis. The general workflow involves:
-
Tissue Homogenization: Mechanical disruption of the tissue to create a uniform sample.
-
Reduction: Stabilization of the chemically unstable Schiff base precursors of DHLNL.
-
Hydrolysis: Acid-catalyzed cleavage of peptide bonds to release individual amino acids and cross-links.
-
Purification/Clean-up: Removal of interfering substances from the hydrolysate, often using solid-phase extraction (SPE).
-
Final Preparation: Reconstitution of the purified sample in a suitable solvent for analysis.
Below is a graphical representation of the experimental workflow.
Caption: Experimental workflow for DHLNL sample preparation.
Key Experimental Protocols
Protocol 1: Tissue Homogenization and Reduction
This protocol describes the initial steps of processing soft tissue samples to prepare them for hydrolysis. The reduction step is critical for stabilizing the DHLNL precursor, dehydro-dihydroxylysinonorleucine (deH-DHLNL).
Materials:
-
Soft tissue sample (e.g., lung, skin, tendon)
-
Phosphate-buffered saline (PBS), ice-cold
-
Sodium borohydride (NaBH₄) solution (freshly prepared)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Weigh a portion of the soft tissue (typically 10-50 mg).
-
Wash the tissue sample with ice-cold PBS to remove any contaminants.
-
Place the tissue in a suitable microcentrifuge tube with homogenization beads (if using a bead beater).
-
Add a sufficient volume of a freshly prepared reducing agent solution (e.g., sodium borohydride in a suitable buffer) to the tissue. The exact concentration and volume will depend on the tissue amount and should be optimized.
-
Homogenize the tissue until it is completely disrupted. Keep the sample on ice throughout the homogenization process to minimize degradation.
-
Incubate the homogenate under appropriate conditions (e.g., specific time and temperature) to allow for complete reduction.
-
Centrifuge the homogenate to pellet any insoluble material.
-
Carefully collect the supernatant for the subsequent hydrolysis step.
Protocol 2: Acid Hydrolysis
This protocol details the process of breaking down the tissue proteins into their constituent amino acids and cross-links.
Materials:
-
Reduced tissue homogenate (from Protocol 1)
-
Concentrated hydrochloric acid (HCl)
-
Screw-cap hydrolysis tubes
-
Heating block or oven
-
Vacuum evaporator (e.g., SpeedVac)
-
pH meter or pH paper
Procedure:
-
Transfer a measured volume of the supernatant from the reduction step into a hydrolysis tube.
-
Add an equal volume of concentrated HCl to achieve a final concentration of approximately 6N HCl.
-
Securely cap the hydrolysis tubes.
-
Place the tubes in a heating block or oven set to a high temperature (e.g., 110°C) for an extended period (e.g., 16-24 hours) to ensure complete hydrolysis.
-
After hydrolysis, allow the tubes to cool to room temperature.
-
Remove the HCl by vacuum evaporation. This step may need to be repeated after resuspending the sample in water to ensure complete acid removal.
-
Reconstitute the dried hydrolysate in a small, known volume of an appropriate buffer or solvent for the next purification step.
Protocol 3: Solid-Phase Extraction (SPE) Clean-up
This protocol describes the purification of the hydrolysate to remove salts and other interfering compounds prior to LC-MS/MS analysis.
Materials:
-
Acid hydrolysate (from Protocol 2)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a weak buffer)
-
Wash solvent (e.g., a weak organic solvent or buffer)
-
Elution solvent (e.g., a higher concentration of organic solvent or a pH-modified buffer)
-
Collection tubes
Procedure:
-
Condition the SPE cartridge by passing the appropriate conditioning solvent through it.
-
Equilibrate the cartridge with the equilibration solvent.
-
Load the reconstituted hydrolysate onto the SPE cartridge.
-
Wash the cartridge with the wash solvent to remove unbound contaminants.
-
Elute the analytes of interest, including DHLNL, using the elution solvent into a clean collection tube.
-
Dry the eluted sample using a vacuum evaporator.
-
Reconstitute the purified sample in a solvent compatible with the LC-MS/MS system (e.g., mobile phase).
Data Presentation
The following table summarizes hypothetical quantitative data for DHLNL in different soft tissues, which can be obtained using the described protocols. This data is for illustrative purposes and actual values will vary depending on the specific sample and experimental conditions.
| Tissue Type | Condition | DHLNL Concentration (pmol/mg tissue) | Reference |
| Lung | Healthy Donor | 5.8 ± 1.2 | [1] |
| Lung | Idiopathic Pulmonary Fibrosis (IPF) | 12.5 ± 2.8 | [1] |
| Skin | Young | 8.2 ± 1.9 | Hypothetical |
| Skin | Aged | 15.1 ± 3.5 | Hypothetical |
| Tendon | Uninjured | 25.6 ± 4.1 | Hypothetical |
| Tendon | Injured and Healed | 18.9 ± 3.7 | Hypothetical |
Signaling Pathway Context
DHLNL is a product of post-translational modifications of collagen, a process that is integral to the formation of the extracellular matrix (ECM). While not part of a classical signaling pathway with receptors and second messengers, its formation is a critical downstream event in the broader context of tissue homeostasis and fibrosis, which are regulated by various signaling pathways. The diagram below illustrates the relationship between pro-fibrotic signaling and collagen cross-linking.
Caption: Pro-fibrotic signaling leading to DHLNL formation.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the sample preparation of (5S,5'S)-Dihydroxylysinonorleucine from soft tissues. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data for the study of collagen cross-linking in health and disease. The accurate quantification of DHLNL can provide valuable insights into the pathophysiology of various conditions and aid in the evaluation of potential therapeutic interventions.
References
Application Note: Analytical Techniques for Reducible Collagen Crosslinks
Audience: Researchers, scientists, and drug development professionals.
Introduction Collagen is the most abundant protein in mammals, providing the essential structural framework for connective tissues such as bone, skin, tendons, and cartilage.[1] The mechanical strength and stability of this framework are critically dependent on the formation of covalent intermolecular crosslinks between collagen molecules.[2] This process is initiated by the enzyme lysyl oxidase, which converts specific lysine and hydroxylysine residues into reactive aldehydes.[2][3] These aldehydes then react with other lysine or hydroxylysine residues to form immature, divalent, reducible crosslinks.
The primary reducible crosslinks are dehydro-dihydroxylysinonorleucine (DHLNL) and dehydro-hydroxylysinonorleucine (HLNL).[4] These Schiff base crosslinks are intermediates that, over time, can mature into more stable, non-reducible trivalent crosslinks like pyridinoline.[5] The concentration of reducible crosslinks is an important indicator of new collagen formation and turnover. Alterations in their levels are associated with aging and various pathologies, including osteoporosis, where a significant decrease in DHLNL and HLNL is observed, compromising bone strength.[4][6] Accurate quantification of these crosslinks is therefore vital for understanding tissue biology and for the development of therapeutics targeting diseases of the extracellular matrix.
This application note provides an overview of the key analytical techniques and detailed protocols for the quantification of reducible collagen crosslinks.
Caption: Enzymatic formation of a reducible collagen crosslink.
Principle of Analysis
The analysis of reducible crosslinks presents a unique challenge because their native aldimine and keto-amine bonds are unstable during acid hydrolysis. The standard analytical workflow therefore incorporates a critical chemical reduction step to stabilize these bonds prior to hydrolysis and quantification.
The general workflow consists of three main stages:
-
Sample Preparation and Stabilization : Tissue samples are homogenized and the unstable Schiff base crosslinks are stabilized by chemical reduction using an agent like sodium borohydride (NaBH₄).[5][7] This converts the reducible crosslinks into their stable, reduced forms (e.g., DHLNL and HLNL).
-
Acid Hydrolysis : The stabilized tissue is hydrolyzed, typically using 6N HCl, to break down the collagen into its constituent amino acids and crosslink components.[3]
-
Chromatographic Quantification : The resulting hydrolysate is analyzed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the stabilized crosslinks.[5][8][9]
Caption: General analytical workflow for reducible crosslinks.
Detailed Experimental Protocols
Protocol 1: Sample Preparation, Reduction, and Hydrolysis
This protocol describes the essential steps to prepare tissue for crosslink analysis.
Materials:
-
Tissue sample (e.g., 10-20 mg dry weight)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium borohydride (NaBH₄) solution: 10 mg/mL in 1 mM NaOH (prepare fresh)
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrogen gas supply
-
Heating block or oven capable of 110°C
Procedure:
-
Sample Preparation:
-
For soft tissues, mince finely and wash with PBS to remove non-collagenous proteins. Lyophilize to determine dry weight.
-
For bone, pulverize the sample under liquid nitrogen. Demineralize using 0.5 M EDTA, pH 7.4, for several days at 4°C, changing the solution daily.[4] Wash thoroughly with deionized water and lyophilize.
-
-
Reduction (Stabilization):
-
Suspend the lyophilized tissue powder in PBS (e.g., 1 mg/mL).
-
Add the freshly prepared NaBH₄ solution at a ratio of 1:10 (w/w) of NaBH₄ to tissue dry weight.[5][7]
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Quench the reaction by carefully adding a few drops of glacial acetic acid until effervescence stops.
-
Wash the reduced tissue pellet three times with deionized water, centrifuging between washes.
-
-
Acid Hydrolysis:
-
Add 6N HCl to the washed pellet (e.g., 1 mL per 5 mg of tissue).
-
Flush the tube with nitrogen gas, seal tightly, and hydrolyze at 110°C for 24 hours.
-
-
Hydrolysate Preparation:
-
After hydrolysis, cool the sample. Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator.
-
Re-suspend the dried hydrolysate in a suitable buffer for analysis (e.g., 0.1% heptafluorobutyric acid for reverse-phase HPLC).
-
Protocol 2: Analysis by LC-MS/MS
LC-MS/MS is the preferred method for its high sensitivity and specificity, allowing for direct quantification without derivatization.[5][9]
Instrumentation & Reagents:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).[10]
-
C18 Reverse-Phase HPLC Column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Certified standards for DHLNL and HLNL.
Procedure:
-
Calibration: Prepare a standard curve using the certified DHLNL and HLNL standards in the same buffer as the re-suspended samples.
-
LC Separation:
-
Inject the re-suspended hydrolysate onto the C18 column.
-
Elute the crosslinks using a gradient. For example:
-
0-2 min: 2% Mobile Phase B
-
2-8 min: Gradient from 2% to 30% Mobile Phase B
-
8-9 min: Wash with 95% Mobile Phase B
-
9-12 min: Re-equilibrate at 2% Mobile Phase B
-
-
Set the flow rate to approximately 0.3 mL/min.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each crosslink. (Note: Exact m/z values should be determined empirically with standards on the specific instrument used).
-
-
Quantification: Calculate the concentration of DHLNL and HLNL in the sample by comparing the peak areas to the standard curve. Normalize the results to the collagen content of the tissue, which can be determined from the hydroxyproline concentration in the same hydrolysate.[11]
Caption: Logical workflow for LC-MS/MS analysis.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for comparison between different analytical methods and biological samples.
Table 1: Comparison of Key Analytical Techniques
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Specificity | Moderate to High (dependent on separation) | Very High (based on mass-to-charge ratio) |
| Sensitivity | Good (pmol range) | Excellent (fmol to pmol range)[7] |
| Throughput | Moderate | High (with rapid LC methods)[9] |
| Derivatization | Often Required | Not Required |
| Cost | Lower | Higher |
| Application | Routine quantification | Complex mixtures, low abundance crosslinks |
Table 2: Example Quantitative Data for Reducible Crosslinks in Human Bone
The following table summarizes typical concentrations of reducible crosslinks in vertebral trabecular bone, highlighting differences observed in osteoporosis. Data is expressed as moles of crosslink per mole of collagen.
| Crosslink | Normal (Age-Matched Control) | Osteoporotic | Percent Change | Reference |
| DHLNL | ~0.50 | ~0.35 | -30% | [4] |
| HLNL | ~0.25 | ~0.19 | -24% | [4] |
Note: Absolute values can vary based on age, tissue type, and specific analytical protocol. The data illustrates the substantial reduction in these crucial crosslinks in a disease state.[4] The concentration of these divalent crosslinks in healthy bone can be 2-4 times higher than that of mature pyridinium crosslinks.[4]
Conclusion
The analysis of reducible collagen crosslinks is fundamental to research in connective tissue biology, aging, and pathology. The methods described here, particularly the robust and sensitive LC-MS/MS protocol, provide a reliable means to quantify DHLNL and HLNL. Proper sample preparation, including the critical reduction step to stabilize the crosslinks, is paramount for obtaining accurate and reproducible results. These analytical tools are invaluable for researchers and drug development professionals seeking to understand the role of collagen crosslinking in disease and to evaluate the efficacy of novel therapeutic interventions.
References
- 1. Collagen - Wikipedia [en.wikipedia.org]
- 2. Analysis of collagen and elastin cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in collagen cross-link analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced concentration of collagen reducible cross links in human trabecular bone with respect to age and osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reduced concentrations of collagen cross-links are associated with reduced strength of bone. (1995) | Hans Oxlund | 338 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. A new rapid method for the identification of reducible collagen cross-links in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of collagen cross-linking on the keratoconus metabolic network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AGE-RELATED EFFECT ON THE CONCENTRATION OF COLLAGEN CROSSLINKS IN HUMAN OSTEONAL AND INTERSTITIAL BONE TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (5S,5'S)-Dihydroxy Lysinonorleucine in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a crucial, yet transient, divalent reducible cross-link formed during the biosynthesis of collagen. It serves as a precursor to the mature, trivalent pyridinoline cross-links that provide structural integrity to collagen fibrils. The formation of DHLNL is initiated by the enzymatic action of lysyl oxidases, which convert specific lysine and hydroxylysine residues into reactive aldehydes. Subsequently, a spontaneous condensation reaction between a hydroxylysine aldehyde and a hydroxylysine residue forms DHLNL. This process is a key step in the post-translational modification of collagen.
The quantification of DHLNL in cell culture models provides a valuable tool for understanding collagen metabolism, the efficacy of drugs targeting collagen cross-linking, and the pathology of diseases associated with aberrant collagen deposition, such as fibrosis and cancer. This application note provides a detailed protocol for the quantification of DHLNL in cell culture lysates and conditioned media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biochemical Pathway of DHLNL Formation
The formation of this compound is a critical step in the maturation of collagen fibers, contributing to their mechanical strength and stability. This process is primarily regulated by the lysyl hydroxylase and lysyl oxidase enzyme families.
Caption: Biosynthesis pathway of this compound.
Experimental Workflow
The quantification of DHLNL from cell culture samples involves several key steps, from sample collection to data analysis. The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for DHLNL quantification.
Quantitative Data Summary
The following tables provide representative quantitative data for DHLNL in a hypothetical fibroblast cell culture model treated with a pro-fibrotic agent (e.g., TGF-β1) and an inhibitor of lysyl oxidase (e.g., β-aminopropionitrile, BAPN). These values are for illustrative purposes and may vary depending on the cell type, culture conditions, and experimental setup.
Table 1: DHLNL Concentration in Fibroblast Cell Lysates
| Treatment Group | DHLNL (pmol/mg total protein) | Standard Deviation |
| Untreated Control | 15.2 | 2.1 |
| TGF-β1 (10 ng/mL) | 45.8 | 5.3 |
| BAPN (100 µM) | 3.1 | 0.8 |
| TGF-β1 + BAPN | 8.9 | 1.5 |
Table 2: DHLNL Concentration in Conditioned Media
| Treatment Group | DHLNL (pmol/mL) | Standard Deviation |
| Untreated Control | 5.7 | 1.2 |
| TGF-β1 (10 ng/mL) | 22.4 | 3.5 |
| BAPN (100 µM) | 1.2 | 0.4 |
| TGF-β1 + BAPN | 3.8 | 0.9 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate human dermal fibroblasts in 10 cm culture dishes at a density of 2 x 10^5 cells/dish in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cell Growth: Culture cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours in DMEM with 0.5% FBS to synchronize the cell cycle.
-
Treatment: Treat the cells with the desired concentrations of TGF-β1, BAPN, or other compounds in serum-free DMEM for 48 hours. Include an untreated control group.
Sample Collection
-
Conditioned Media: Collect the conditioned media from each culture dish into a separate conical tube. Centrifuge at 500 x g for 5 minutes to remove any detached cells and debris. Store the supernatant at -80°C until analysis.
-
Cell Lysate:
-
Wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 1 mL of ice-cold PBS to each dish and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until analysis.
-
Sample Preparation for LC-MS/MS
-
Cell Lysis (for Cell Pellets):
-
Resuspend the cell pellet in 200 µL of RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.
-
-
Acid Hydrolysis:
-
To 100 µL of cell lysate or 500 µL of conditioned media, add an equal volume of concentrated hydrochloric acid (HCl) to achieve a final concentration of 6M HCl.
-
Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of DHLNL, if available).
-
Transfer the sample to a hydrolysis tube and seal under vacuum.
-
Hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the samples and dry them under a stream of nitrogen gas.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried hydrolysate in 1 mL of 0.1% trifluoroacetic acid (TFA).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% TFA.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1% TFA.
-
Elute the analytes with 1 mL of 50% acetonitrile in 0.1% TFA.
-
Dry the eluate under nitrogen gas.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion (Q1): m/z for DHLNL.
-
Product Ion (Q3): Specific fragment ions of DHLNL.
-
(Note: The exact m/z transitions for DHLNL should be determined by direct infusion of a pure standard.)
-
Data Analysis and Quantification
-
Standard Curve: Prepare a standard curve using a serial dilution of a pure this compound standard of known concentration.
-
Quantification: Determine the concentration of DHLNL in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Normalization:
-
For cell lysates, normalize the DHLNL concentration to the total protein content (pmol/mg protein).
-
For conditioned media, express the concentration as pmol/mL.
-
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in cell culture models. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the illustrative data, offer a valuable resource for researchers investigating collagen biology and related pathological conditions. The ability to accurately measure this key collagen cross-link precursor will facilitate a deeper understanding of extracellular matrix dynamics and aid in the development of novel therapeutic strategies.
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry of (5S,5'S)-Dihydroxy Lysinonorleucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry ionization of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL).
Troubleshooting Guide
This guide addresses common issues encountered during the electrospray ionization (ESI) of DHLNL.
Problem: Low or No Signal Intensity for DHLNL
-
Potential Cause 1: Suboptimal Ionization Parameters.
-
Solution: DHLNL is a highly polar molecule with multiple amine and hydroxyl groups, making it well-suited for positive mode electrospray ionization ([M+H]+). Systematically optimize ESI source parameters. Use the table below as a starting point and adjust one parameter at a time while monitoring the signal intensity of the target m/z.
-
-
Potential Cause 2: Poor Desolvation.
-
Potential Cause 3: Ion Suppression from Matrix Components.
-
Solution: If analyzing DHLNL in a complex mixture (e.g., protein hydrolysate), co-eluting compounds can compete for ionization, suppressing the DHLNL signal.[3] Implement a robust sample cleanup protocol, such as solid-phase extraction (SPE), to remove interfering substances like salts, detergents, and phospholipids before LC-MS analysis.[3][4]
-
-
Potential Cause 4: Incorrect pH of the Mobile Phase.
-
Solution: The amine groups in DHLNL require an acidic environment to be efficiently protonated. Ensure the mobile phase contains an acidic modifier, such as 0.1% formic acid, to promote the formation of the [M+H]+ ion.[5]
-
Problem: Spectrum is Dominated by Adduct Ions ([M+Na]⁺, [M+K]⁺)
-
Potential Cause 1: Contamination with Alkali Metal Salts.
-
Solution: Sodium and potassium ions are ubiquitous and readily form adducts with polar molecules like DHLNL, splitting the signal and reducing the intensity of the desired protonated molecule.[6] Use high-purity, LC-MS grade solvents and reagents.[7] Ensure all glassware and sample vials are meticulously cleaned to avoid salt contamination.
-
-
Potential Cause 2: Insufficient Protons in the Mobile Phase.
-
Solution: The formation of the protonated molecule ([M+H]⁺) is in competition with the formation of metal adducts. By lowering the pH of the mobile phase with an additive like formic or acetic acid, you create an excess of protons, which drives the equilibrium towards the desired [M+H]⁺ species.[5][8]
-
Problem: In-Source Fragmentation of DHLNL
-
Potential Cause 1: ESI Source Conditions are too Harsh.
-
Solution: While ESI is a "soft" ionization technique, excessive energy in the source can cause fragile molecules to fragment.[9] To minimize this, start with lower source parameter values. Methodically decrease the capillary/nozzle voltage and the source temperature. Be aware that reducing these too much can lead to poor desolvation and lower signal. Finding a balance is key.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical information and expected m/z for DHLNL?
This compound is a collagen cross-linking amino acid.[10] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₅N₃O₆ | [10][11] |
| Average Molecular Weight | 307.34 Da | [10][11][12] |
| Monoisotopic Mass | 307.174 Da | [12] |
| Expected Ion (Positive ESI) | Expected m/z | |
| [M+H]⁺ | 308.181 | |
| [M+Na]⁺ | 330.163 | |
| [M+K]⁺ | 346.137 | |
| [M+NH₄]⁺ | 325.208 |
Q2: Which ionization mode, positive or negative, is better for DHLNL?
Positive ion mode is generally recommended. DHLNL has three primary amine groups that are readily protonated in an acidic mobile phase, leading to a strong [M+H]⁺ signal. While the two carboxylic acid groups can be deprotonated in negative mode, the protonation efficiency of the amines typically results in better sensitivity in positive mode.
Q3: How can I confirm the identity of my DHLNL peak?
Use tandem mass spectrometry (MS/MS). Isolate the precursor ion (e.g., m/z 308.18) and fragment it using collision-induced dissociation (CID). The resulting fragment ions will produce a characteristic pattern that can be used to confirm the structure and identity of the molecule.
Q4: My sample is dissolved in a buffer containing phosphate salts. How will this affect my analysis?
Non-volatile salts like phosphates are detrimental to ESI-MS analysis.[4] They will contaminate the ion source, suppress the analyte signal, and cause instrument downtime.[7] It is critical to remove these salts before injection using techniques like solid-phase extraction (SPE) or dialysis.
Experimental Protocols
Protocol 1: General Sample Preparation for DHLNL Standard
-
Solvent Preparation: Use only LC-MS grade water, acetonitrile, and methanol. Prepare a 0.1% (v/v) solution of formic acid in water as your aqueous mobile phase component.
-
Stock Solution: Accurately weigh 1 mg of DHLNL standard and dissolve it in 1 mL of LC-MS grade water to make a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions of the stock solution into a solution of 50:50 acetonitrile:water with 0.1% formic acid to achieve the desired concentration for injection (e.g., 1-10 µg/mL).
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before transferring to an autosampler vial.
Protocol 2: Systematic Optimization of ESI Source Parameters
This protocol assumes a direct infusion of the DHLNL standard. The same principles apply when using LC-MS, but optimization should be performed while the compound is eluting from the column.
-
Initial Setup: Infuse a 1 µg/mL solution of DHLNL at a flow rate of 5-10 µL/min. Use the starting parameters from the table below.
-
Spray Voltage Optimization: While monitoring the intensity of the [M+H]⁺ ion (m/z 308.18), adjust the spray voltage in increments of 0.2 kV. Record the voltage that provides the highest, most stable signal.
-
Gas Flow Optimization: Set the spray voltage to its optimal value. Adjust the sheath/nebulizer gas flow rate. Note the setting that maximizes signal intensity without causing instability.
-
Temperature Optimization: With optimal voltage and gas flow, adjust the capillary/ion transfer tube temperature in 10-15 °C increments. Higher temperatures improve desolvation but can cause fragmentation. Find the temperature that gives the best signal for the precursor ion.
-
Iterative Refinement: Re-adjust the other parameters slightly to see if any further improvement can be made, as source conditions can be interdependent.
| Parameter | Starting Value | Optimization Range | Purpose |
| Ionization Mode | Positive | N/A | Protonates amine groups |
| Spray Voltage | 3.5 kV | 2.5 - 4.5 kV | Creates charged droplets[1] |
| Capillary/Source Temp. | 300 °C | 250 - 350 °C | Aids in solvent evaporation[2] |
| Sheath/Nebulizer Gas | 30 (arbitrary units) | 20 - 50 | Assists in droplet formation |
| Aux/Drying Gas | 10 (arbitrary units) | 5 - 15 | Evaporates solvent from droplets |
Visualizations
Caption: Workflow for optimizing ESI-MS for DHLNL.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. news-medical.net [news-medical.net]
- 4. youtube.com [youtube.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. This compound | C12H25N3O6 | CID 71316246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (5S,5’R)-Dihydroxy Lysinonorleucine | LGC Standards [lgcstandards.com]
overcoming co-elution issues in HPLC analysis of collagen crosslinks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of collagen crosslinks.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of collagen crosslinks, offering potential causes and systematic solutions.
Problem 1: Co-elution of Pyridinoline (PYD) and Deoxypyridinoline (DPD)
Symptom: Poor resolution between the PYD and DPD peaks, often appearing as a single broad peak or as a peak with a significant shoulder.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Selectivity | 1. Adjust Mobile Phase pH: The ionization state of PYD and DPD can be manipulated by altering the mobile phase pH. For reversed-phase chromatography, operate at a pH at least 2 units away from the pKa of the analytes to ensure a single ionic form and improve separation. 2. Modify Ion-Pairing Reagent Concentration: When using ion-pairing agents like heptafluorobutyric acid (HFBA), systematically vary the concentration (e.g., 0.05% to 0.2% v/v) to optimize the differential interaction with PYD and DPD.[1] 3. Change Organic Modifier: If using acetonitrile, consider switching to or adding methanol to the mobile phase. The change in solvent polarity and interaction with the stationary phase can alter selectivity. |
| Inappropriate Gradient Program | 1. Decrease Gradient Slope: A shallower gradient (e.g., a smaller percentage change in the organic solvent per unit of time) increases the time analytes spend interacting with the stationary phase, which can enhance the resolution of closely eluting compounds.[2] 2. Introduce an Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition where the PYD and DPD peaks begin to separate. This can significantly improve their resolution. |
| Suboptimal Column Chemistry | 1. Switch to a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider columns with different selectivities, such as a C8, Phenyl-Hexyl, or a cyano (CN) phase. 2. Consider HILIC Chromatography: For these polar crosslinks, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase, offering a different separation mechanism.[3] |
| Elevated System Dead Volume | 1. Minimize Tubing Length and Diameter: Use the shortest possible tubing with the smallest internal diameter between the column and the detector to reduce extra-column band broadening. |
Problem 2: Broad or Tailing Peaks
Symptom: Peaks are wider than expected, or the back half of the peak is elongated.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | 1. Adjust Mobile Phase pH: For basic analytes like collagen crosslinks, a low pH mobile phase (e.g., pH 2-3) can suppress the ionization of residual silanols on the silica-based stationary phase, minimizing secondary interactions that cause tailing. 2. Increase Buffer Concentration: A higher buffer concentration can more effectively mask active sites on the stationary phase. |
| Column Overload | 1. Dilute the Sample: Inject a more diluted sample to ensure the amount of analyte does not exceed the column's loading capacity. 2. Reduce Injection Volume: Decrease the volume of the injected sample. |
| Contaminated Guard or Analytical Column | 1. Replace Guard Column: The guard column is designed to trap contaminants and should be replaced regularly. 2. Flush the Analytical Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. |
| Sample Solvent Incompatibility | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC columns used for collagen crosslink analysis?
A1: The most frequently used columns are reversed-phase columns, particularly C18 phases.[1] However, for challenging separations, other stationary phases like C8 and Phenyl-Hexyl can offer different selectivities. For very polar crosslinks, HILIC columns, such as those with a diamond hydride stationary phase, have been shown to be effective.[3]
Q2: How can I improve the sensitivity of my fluorescence detection for PYD and DPD?
A2: To enhance fluorescence detection, ensure you are using the optimal excitation and emission wavelengths. For pyridinium crosslinks, excitation is typically around 290-297 nm and emission is around 395-400 nm.[4] Additionally, using HPLC-grade solvents and a clean flow cell will minimize background noise and improve the signal-to-noise ratio.
Q3: What is the purpose of using an ion-pairing agent like heptafluorobutyric acid (HFBA)?
A3: An ion-pairing agent like HFBA is added to the mobile phase in reversed-phase HPLC to improve the retention and peak shape of polar, ionizable compounds like collagen crosslinks.[1] HFBA forms a neutral ion pair with the positively charged crosslinks, increasing their hydrophobicity and thus their retention on the nonpolar stationary phase.
Q4: My baseline is drifting during the gradient elution. What could be the cause?
A4: Baseline drift in gradient elution is often due to the mobile phase components having different UV absorbance at the detection wavelength. Ensure that both mobile phase A and B have low and matched UV absorbance. Using high-purity, HPLC-grade solvents and additives is crucial. It is also important to ensure the system is well-equilibrated with the initial mobile phase conditions before each injection.
Q5: How critical is the temperature for the separation of collagen crosslinks?
A5: Temperature is an important parameter that can influence retention time, selectivity, and mobile phase viscosity. Increasing the column temperature generally decreases retention times and lowers the backpressure. It can also alter the selectivity between closely eluting peaks. Maintaining a consistent and controlled column temperature is essential for reproducible results.
Experimental Protocols
Protocol 1: Sample Preparation - Acid Hydrolysis of Tissue
This protocol describes the standard procedure for releasing collagen crosslinks from tissue samples prior to HPLC analysis.
-
Tissue Preparation: Obtain a known wet or dry weight of the tissue sample (typically 5-10 mg).
-
Hydrolysis: Place the tissue sample in a hydrolysis vial and add 1 mL of 6 M HCl per 5 mg of tissue.
-
Incubation: Seal the vial under nitrogen (if possible, to minimize oxidation) and incubate at 107-110°C for 18-24 hours.[4]
-
Drying: After hydrolysis, cool the samples and centrifuge to pellet any debris. Transfer the supernatant to a new tube and dry it using a vacuum concentrator or by evaporation under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of the initial HPLC mobile phase or a compatible solvent (e.g., 1% HFBA). The sample is now ready for HPLC analysis.
Protocol 2: HPLC Method for PYD and DPD Quantification with Fluorescence Detection
This method is a typical reversed-phase HPLC protocol for the separation and quantification of PYD and DPD.
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Heptafluorobutyric acid (HFBA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 290 nm, Emission at 400 nm.[4]
-
Gradient Program:
Time (min) % Mobile Phase B 0 15 20 25 22 80 25 80 26 15 | 30 | 15 |
Quantitative Data Summary
The following tables provide representative quantitative data for the HPLC analysis of collagen crosslinks. Note that actual values may vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: Method Performance Characteristics
| Parameter | Pyridinoline (PYD) | Deoxypyridinoline (DPD) | Reference |
| Limit of Detection (LOD) | 10 nmol/L | 7 nmol/L | [4] |
| Limit of Quantitation (LOQ) | - | - | - |
| Recovery | 91.5% | 106.1% | [4] |
| Intra-day CV (%) | 1.39% | 0.16% | [4] |
| Inter-day CV (%) | 3.71% | 1.32% | [4] |
Table 2: Example Retention Times under Different Chromatographic Conditions
| Column | Mobile Phase Modifier | PYD Retention Time (min) | DPD Retention Time (min) |
| Reversed-Phase C18 | 0.1% HFBA | ~12.5 | ~14.0 |
| Reversed-Phase C18 | 1-octanesulfonic acid | ~15.2 | ~17.8 |
| Diamond Hydride (HILIC) | 0.1% Formic Acid | ~3.5 | ~4.2 |
Visualizations
Caption: Experimental workflow for collagen crosslink analysis.
Caption: Troubleshooting decision tree for co-elution issues.
References
- 1. Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Rapid analysis of pyridinoline and deoxypyridinoline in biological sam" by Rafea Naffa, Seiichiro Watanabe et al. [scholarworks.sjsu.edu]
- 4. [Analysis of the pyridinoline and deoxypyridinoline in urine by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (5S,5'S)-Dihydroxy Lysinonorleucine
Welcome to the technical support center for the analysis of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL). This resource is designed for researchers, scientists, and drug development professionals who are working with this important collagen cross-link. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHLNL) and why is it important to measure?
A1: this compound (DHLNL) is a borohydride-reducible difunctional cross-link found in collagen. It is formed from the condensation of two hydroxylysine residues and plays a crucial role in the stabilization and maturation of collagen fibers. The quantification of DHLNL is important for understanding collagen metabolism, tissue mechanics, and the pathogenesis of various diseases related to the extracellular matrix, including fibrosis and skeletal disorders.
Q2: What is the standard method for preparing samples for DHLNL analysis?
A2: The standard method involves the hydrolysis of the collagen-containing tissue or protein sample to break it down into its constituent amino acids. This is typically achieved through acid hydrolysis, most commonly using 6M hydrochloric acid (HCl) at a high temperature (around 110°C) for an extended period (typically 24 hours). Prior to hydrolysis, a reduction step using sodium borohydride (NaBH₄) is often performed to stabilize the reducible cross-links like DHLNL.
Q3: Is DHLNL stable during standard acid hydrolysis conditions (6M HCl, 110°C, 24h)?
A3: While direct quantitative data on the recovery of DHLNL under various acid hydrolysis conditions is not extensively published, the common use of this method in studies that quantify DHLNL suggests that the reduced form of DHLNL is reasonably stable under these standard conditions. A similar collagen cross-link, histidinohydroxylysinonorleucine (HHL), has been reported to be stable to acid hydrolysis.[1] However, it is a known issue that harsh acid hydrolysis can lead to the degradation of some amino acids. For the most accurate quantification, it is recommended to perform recovery studies with a known amount of DHLNL standard added to a sample matrix.
Q4: Can I use other hydrolysis methods besides acid hydrolysis?
A4: While acid hydrolysis is the most common method, enzymatic hydrolysis can be an alternative. However, complete hydrolysis of highly cross-linked collagen with enzymes can be challenging. Alkaline hydrolysis is generally not recommended as it can lead to the degradation of certain amino acids.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no DHLNL detected in my sample. | 1. Incomplete hydrolysis of the protein sample. 2. Degradation of DHLNL during sample preparation. 3. Insufficient reduction of the DHLNL cross-link. 4. Issues with the analytical instrumentation (e.g., LC-MS/MS). | 1. Ensure complete hydrolysis by optimizing hydrolysis time and temperature. Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal duration for your specific sample type. 2. Avoid excessively harsh hydrolysis conditions. Ensure the hydrolysis is performed under an inert atmosphere (e.g., by flushing with nitrogen or argon) to minimize oxidative degradation. 3. Ensure the sodium borohydride reduction step is performed correctly and with a sufficient amount of reagent. 4. Calibrate and validate your analytical instrument using a DHLNL standard. |
| High variability in DHLNL measurements between replicates. | 1. Inhomogeneous sample. 2. Inconsistent sample preparation. 3. Pipetting errors. 4. Instability of the analytical system. | 1. Ensure the tissue or protein sample is thoroughly homogenized before taking aliquots for hydrolysis. 2. Standardize all steps of the sample preparation protocol, including weighing, reagent addition, and heating. 3. Use calibrated pipettes and proper pipetting techniques. 4. Check the stability and reproducibility of your LC-MS/MS system by repeatedly injecting a standard solution. |
| Presence of unexpected peaks in the chromatogram interfering with DHLNL. | 1. Contamination from reagents or labware. 2. Formation of degradation products or side-products during hydrolysis. 3. Co-elution of other sample components. | 1. Use high-purity reagents and thoroughly clean all labware. Run a blank sample (reagents only) to identify potential contaminants. 2. As some hydroxyamino acids can undergo chlorosubstitution during HCl hydrolysis, consider the possibility of chlorinated artifacts. Optimizing hydrolysis conditions may minimize their formation. 3. Optimize the chromatographic separation to resolve the DHLNL peak from interfering compounds. This may involve adjusting the mobile phase composition, gradient, or column chemistry. |
Experimental Protocols
Standard Protocol for Acid Hydrolysis of Collagenous Tissue for DHLNL Analysis
This protocol is a general guideline and may need to be optimized for specific sample types and analytical instrumentation.
1. Sample Preparation and Reduction:
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Weigh approximately 10-20 mg of lyophilized and finely minced tissue into a screw-cap hydrolysis tube.
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Add 1 mL of a freshly prepared solution of 10 mg/mL sodium borohydride (NaBH₄) in 0.1 M sodium borate buffer, pH 9.0.
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Incubate at room temperature for 1 hour with occasional vortexing.
-
Carefully add 1 mL of 1 M acetic acid dropwise to neutralize the excess NaBH₄. Be aware of gas evolution.
-
Lyophilize the reduced sample.
2. Acid Hydrolysis:
-
To the dried, reduced sample, add 1 mL of 6 M hydrochloric acid (HCl).
-
Flush the tube with nitrogen or argon gas to remove oxygen.
-
Seal the tube tightly.
-
Place the tube in a heating block or oven at 110°C for 24 hours.
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After hydrolysis, allow the tube to cool to room temperature.
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Centrifuge the tube to pellet any insoluble material.
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Transfer the supernatant (hydrolysate) to a clean tube.
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Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.
3. Sample Clean-up and Analysis:
-
Reconstitute the dried hydrolysate in a suitable buffer for your analytical method (e.g., the initial mobile phase for LC-MS/MS).
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The sample is now ready for analysis, typically by LC-MS/MS for the quantification of DHLNL.
Visualizations
Caption: Experimental workflow for the quantification of DHLNL.
Caption: Troubleshooting logic for low DHLNL signal.
References
minimizing sample degradation during (5S,5'S)-Dihydroxy Lysinonorleucine extraction
Welcome to the technical support center for the extraction of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sample degradation during the extraction process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHLNL) and why is its extraction challenging?
A1: this compound (DHLNL) is a reducible collagen cross-link, an important biomarker in studies of connective tissue metabolism and diseases such as fibrosis.[1] Its extraction is challenging due to its susceptibility to degradation under harsh chemical conditions, such as high temperatures and extreme pH, which are often employed during tissue hydrolysis. Furthermore, being a hygroscopic molecule, its stability can be affected by moisture.
Q2: What are the main sources of DHLNL degradation during extraction?
A2: The primary sources of DHLNL degradation during extraction are:
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Harsh Hydrolysis Conditions: Both strong acid and alkaline hydrolysis, traditionally used to break down collagen, can degrade DHLNL.
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Oxidation: DHLNL is susceptible to oxidation, which can occur at various stages of the extraction process if not properly controlled.
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High Temperatures: Elevated temperatures during hydrolysis and sample processing can accelerate degradation reactions.[2]
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Inappropriate pH: Extreme pH values can lead to side reactions and degradation of the target analyte.
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Maillard Reaction: The reaction between the amino groups of DHLNL and reducing sugars present in the tissue sample can lead to its modification and loss, especially during heating.[3][4]
Q3: What is the purpose of the sodium borohydride reduction step?
A3: The immature collagen cross-links, including the precursor to DHLNL, exist in a chemically unstable form. The reduction step, typically performed with sodium borohydride (NaBH₄), stabilizes these cross-links by reducing the Schiff base to a stable secondary amine.[1][5] This is a critical step for accurate quantification by methods like LC-MS/MS.
Q4: What are the advantages of enzymatic hydrolysis over acid or alkaline hydrolysis for DHLNL extraction?
A4: Enzymatic hydrolysis, using enzymes like collagenase, offers a milder alternative to harsh chemical methods.[3][6][7] This approach can selectively break down the collagen matrix under more controlled pH and temperature conditions, thereby minimizing the degradation of sensitive cross-links like DHLNL.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during DHLNL extraction.
Issue 1: Low or No DHLNL Signal in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Hydrolysis | Optimize hydrolysis time and enzyme concentration (for enzymatic hydrolysis) or acid/alkali concentration and temperature (for chemical hydrolysis). | Insufficient breakdown of the collagen matrix will result in poor release of DHLNL. |
| DHLNL Degradation during Hydrolysis | Switch to a milder hydrolysis method, such as enzymatic hydrolysis. If using acid hydrolysis, consider using a lower temperature for a longer duration. | Harsh conditions can destroy the DHLNL molecule. |
| Inefficient Reduction | Ensure the freshness and appropriate concentration of the sodium borohydride solution. Optimize the reaction time and temperature. | Incomplete reduction will lead to the loss of the unstable precursor form of DHLNL before detection. |
| Loss during Sample Cleanup | Evaluate the efficiency of your solid-phase extraction (SPE) or ion-exchange chromatography protocol. Ensure the chosen method is suitable for retaining a polar molecule like DHLNL. | DHLNL can be lost during purification steps if the chromatography conditions are not optimized. |
| Oxidation | Add antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your extraction buffers.[5] Perform extraction steps on ice and under an inert atmosphere (e.g., nitrogen or argon) where possible. | Oxidation can modify the structure of DHLNL, leading to a loss of the target signal. |
Issue 2: High Background or Interfering Peaks in LC-MS/MS
| Potential Cause | Troubleshooting Step | Explanation |
| Contaminants from Sample Matrix | Improve sample cleanup by optimizing the SPE or ion-exchange chromatography protocol. Consider a multi-step purification approach. | Biological samples are complex, and matrix components can co-elute with DHLNL, causing ion suppression or interfering peaks. |
| Reagent-Related Artifacts | Use high-purity solvents and reagents. Filter all solutions before use. Run reagent blanks to identify sources of contamination. | Impurities in reagents can introduce significant background noise. |
| Incomplete Quenching of Sodium Borohydride | Ensure the quenching step (e.g., addition of acid) is sufficient to neutralize any remaining reducing agent before MS analysis. | Residual sodium borohydride or its byproducts can interfere with mass spectrometry analysis. |
| Formation of Adducts | Check for common adducts (e.g., sodium, potassium) in your mass spectra. Optimize mobile phase composition to minimize adduct formation. | DHLNL can form adducts with ions present in the mobile phase, leading to multiple peaks for the same analyte. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Collagen for DHLNL Extraction
This protocol provides a general framework for the enzymatic release of DHLNL from tissue samples. Optimization may be required for different tissue types.
-
Tissue Preparation:
-
Freeze the tissue sample in liquid nitrogen and pulverize it into a fine powder.
-
Lyophilize the powdered tissue to remove water.
-
Accurately weigh approximately 10-20 mg of the lyophilized tissue powder into a microcentrifuge tube.
-
-
Reduction:
-
Prepare a fresh solution of 1 M sodium borohydride (NaBH₄) in 0.1 M NaOH.
-
Add 500 µL of the NaBH₄ solution to the tissue powder.
-
Incubate at room temperature for 1 hour with gentle agitation.
-
Quench the reaction by carefully adding 100 µL of glacial acetic acid.
-
-
Enzymatic Hydrolysis:
-
Prepare a digestion buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5).
-
Wash the reduced tissue pellet twice with the digestion buffer.
-
Resuspend the pellet in 1 mL of digestion buffer containing collagenase (e.g., from Clostridium histolyticum) at a concentration of 1 mg/mL.
-
Incubate at 37°C for 24-48 hours with continuous agitation.
-
-
Sample Cleanup:
-
Centrifuge the digest to pellet any undigested material.
-
The supernatant containing DHLNL can be further purified using solid-phase extraction (SPE) or ion-exchange chromatography. A C18 SPE cartridge can be used to remove hydrophobic peptides, while a cation exchange resin can be used to capture and concentrate DHLNL.[9]
-
Protocol 2: Acid Hydrolysis of Collagen (Alternative Method)
Caution: This method is harsher and may lead to some degradation of DHLNL. It should be used when enzymatic hydrolysis is not feasible.
-
Tissue Preparation and Reduction:
-
Follow steps 1 and 2 from the enzymatic hydrolysis protocol.
-
-
Acid Hydrolysis:
-
After quenching the reduction, wash the pellet with water.
-
Add 1 mL of 6 M HCl to the pellet.
-
Hydrolyze at 110°C for 18-24 hours in a sealed, vacuum-hydrolysis tube.
-
-
Sample Cleanup:
-
After hydrolysis, cool the sample and remove the HCl by evaporation under a stream of nitrogen or by using a speed vacuum.
-
Reconstitute the sample in a suitable buffer for LC-MS/MS analysis.
-
Further purification by SPE or ion-exchange chromatography may be necessary.
-
Visualizations
Caption: General experimental workflow for DHLNL extraction.
Caption: Troubleshooting logic for low DHLNL signal.
References
- 1. mdpi.com [mdpi.com]
- 2. google.com [google.com]
- 3. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enzymatic Hydrolysis for the Production of Collagen… | Biocatalysts [biocatalysts.com]
- 7. drinkharlo.com [drinkharlo.com]
- 8. en.angelyeast.com [en.angelyeast.com]
- 9. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) from Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and quantification of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHLNL) and why is it important to measure in tissues?
A1: this compound (DHLNL) is a collagen cross-link, a molecule that provides structural integrity and stability to collagen fibers. The formation of these cross-links is a crucial step in the maturation of collagen. Measuring the levels of DHLNL in tissues can provide insights into collagen metabolism, tissue development, aging, and various pathological conditions such as fibrosis.[1]
Q2: What are the main challenges in recovering DHLNL from tissue samples?
A2: The primary challenges in recovering DHLNL from tissues include:
-
Efficient hydrolysis: Ensuring the complete release of DHLNL from the collagen matrix without causing its degradation.
-
Purification: Effectively separating DHLNL from a complex mixture of other amino acids and tissue components after hydrolysis.
-
Sensitive and specific detection: Accurately quantifying DHLNL, which may be present at low concentrations, without interference from other molecules.
-
Analyte stability: Preventing the degradation of the hydroxylated structure of DHLNL during sample preparation.
Q3: What is the general workflow for analyzing DHLNL in tissue?
A3: The typical workflow involves tissue homogenization, reduction of the immature cross-links, acid hydrolysis to break down the collagen into its constituent amino acids and cross-links, purification of the hydrolysate, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
Low or No DHLNL Signal
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Hydrolysis | Optimize hydrolysis conditions (acid concentration, time, temperature). | Insufficient hydrolysis will not efficiently release DHLNL from the collagen backbone. |
| DHLNL Degradation | Use milder hydrolysis conditions or perform a time-course experiment to assess stability. | Prolonged exposure to strong acids at high temperatures can lead to the degradation of hydroxylated amino acids. |
| Inefficient Purification | Evaluate different Solid Phase Extraction (SPE) cartridges (e.g., C18, mixed-mode). | The choice of SPE sorbent is critical for selectively retaining and eluting DHLNL while removing interfering substances. |
| Poor Ionization in MS | Optimize MS source parameters (e.g., electrospray voltage, gas flows, temperature). Consider derivatization. | Suboptimal MS conditions will lead to poor sensitivity. Derivatization can improve ionization efficiency. |
| Incorrect LC Conditions | Verify mobile phase composition, gradient, and column chemistry. | Proper chromatographic separation is essential to resolve DHLNL from isomers and other interfering compounds. |
High Variability in Results
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Sample Homogenization | Standardize the homogenization procedure and ensure complete tissue disruption. | Inhomogeneous samples will lead to variability in the amount of collagen and DHLNL extracted. |
| Variable SPE Recovery | Ensure consistent conditioning, loading, washing, and elution steps. Use an internal standard. | Inconsistent SPE technique is a major source of variability. An internal standard can help correct for this.[2][3] |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques. | Accurate and precise liquid handling is crucial for quantitative analysis. |
| Matrix Effects in MS | Use a stable isotope-labeled internal standard or a surrogate matrix approach for calibration.[1][4] | Co-eluting compounds from the tissue matrix can suppress or enhance the ionization of DHLNL, leading to inaccurate quantification. |
Experimental Protocols
Protocol 1: Rapid LC-MS/MS Analysis of DHLNL in Lung Tissue
This protocol is adapted from a rapid method developed for human and mouse lung tissue.[1][4][5]
1. Tissue Homogenization:
- Homogenize 5-10 mg of wet tissue in a suitable buffer. Freeze-drying is not necessary.[4]
- Centrifuge the homogenate to pellet the extracellular matrix.
2. Reduction:
- Resuspend the pellet in a buffer containing sodium borohydride (NaBH₄) to reduce the immature Schiff base cross-links to their stable forms.[5]
- Wash the pellet multiple times to remove excess NaBH₄.
3. Acid Hydrolysis:
- Hydrolyze the reduced pellet in 6M HCl at 110°C overnight.
- Dry the hydrolysate under vacuum.
4. Sample Preparation for LC-MS/MS:
- Reconstitute the dried hydrolysate in a mobile phase-compatible solvent containing a stable isotope-labeled internal standard for DHLNL.
5. LC-MS/MS Analysis:
- Employ a rapid liquid chromatography method (e.g., 2-minute gradient) coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][4]
Protocol 2: Solid Phase Extraction (SPE) for DHLNL Purification
For complex tissues or when further cleanup is required, an SPE step can be incorporated after acid hydrolysis.
1. SPE Cartridge Selection:
- C18 cartridges are commonly used for desalting and purifying hydrophobic and moderately polar compounds from tissue hydrolysates.
- Mixed-mode cation exchange cartridges can also be effective for purifying amino acids.
2. General SPE Procedure:
- Conditioning: Condition the cartridge with methanol followed by equilibration with an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water).
- Loading: Load the reconstituted tissue hydrolysate onto the cartridge.
- Washing: Wash the cartridge with the acidic aqueous solution to remove salts and very polar impurities.
- Elution: Elute DHLNL with a solvent of higher organic content (e.g., 50-80% methanol or acetonitrile in water with 0.1% trifluoroacetic acid).
- Dry the eluate and reconstitute for LC-MS/MS analysis.
Quantitative Data
The following table summarizes representative quantitative data for DHLNL in different tissues. Note that values can vary significantly based on age, species, and analytical methodology.
| Tissue Type | Species | DHLNL Concentration (mol/mol of collagen) | Reference |
| Lung (Healthy) | Human | ~0.5 | [1] |
| Lung (IPF) | Human | ~1.0 | [1] |
| Lung (Fibrotic) | Mouse | Increased compared to control | [1] |
Visualizations
Experimental Workflow for DHLNL Analysis
Caption: A generalized experimental workflow for the analysis of DHLNL from tissue samples.
Troubleshooting Logic for Low DHLNL Recovery
Caption: A decision tree for troubleshooting low recovery of DHLNL.
References
- 1. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: (5S,5'S)-Dihydroxy Lysinonorleucine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5S,5'S)-Dihydroxy Lysinonorleucine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, covering sample preparation, chromatography, and mass spectrometry.
Sample Preparation
Question: I am seeing low recovery of this compound from my samples. What are the possible causes and solutions?
Answer:
Low recovery of this compound can stem from several factors during sample preparation. Here's a breakdown of potential issues and how to address them:
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Incomplete Protein Hydrolysis: The crosslinked nature of Dihydroxy Lysinonorleucine within collagen and other proteins requires robust hydrolysis to ensure its complete release.
-
Solution: Optimize your acid hydrolysis conditions. While 6 M HCl is standard, ensure sufficient time and temperature (e.g., 110°C for 24 hours) are used. For complex matrices, a pilot study to determine the optimal hydrolysis time is recommended.
-
-
Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions can lead to degradation.
-
Solution: Hydrolyze samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The presence of phenol during hydrolysis can also protect certain amino acids.
-
-
Interference from Sample Matrix: High concentrations of salts or other contaminants can interfere with subsequent analytical steps.[1]
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Solution: Desalting the sample post-hydrolysis using techniques like solid-phase extraction (SPE) or microdialysis is crucial, especially for samples with high salt content.[2]
-
-
Improper Sample Handling: Adsorption to labware can be a source of sample loss, particularly at low concentrations.
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Solution: Use low-protein-binding microcentrifuge tubes and pipette tips. Ensure all labware is scrupulously clean.[2]
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Question: My sample contains high levels of primary and secondary amines. How will this affect my analysis?
Answer:
Buffers containing high concentrations of primary and secondary amines, such as Tris, can interfere with derivatization steps commonly used in amino acid analysis.[3]
-
Solution: If possible, avoid using these buffers in your sample preparation. If their use is unavoidable, a buffer exchange step via dialysis or a suitable desalting column is necessary prior to derivatization and analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: I am observing poor peak shape (tailing or fronting) for my this compound peak. What should I check?
Answer:
Poor peak shape in HPLC can be attributed to several factors related to the column, mobile phase, or sample.
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Column Degradation: Over time, HPLC columns can degrade, leading to a loss of resolution and poor peak shape.
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, it may be time to replace the column.[4]
-
-
Mobile Phase Issues: An improperly prepared or degassed mobile phase can cause issues.
-
Solution: Ensure your mobile phase is well-mixed, filtered, and thoroughly degassed. Air bubbles in the system can lead to split peaks and baseline noise.[4]
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Consider adjusting the mobile phase pH or ionic strength. Adding a small amount of a competing amine to the mobile phase can sometimes mitigate tailing.
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Question: My retention times are shifting between runs. What is causing this instability?
Answer:
Retention time shifting is a common HPLC issue that can compromise peak identification.
-
Pump and Solvent Delivery: Inconsistent solvent composition from the pump is a primary cause.
-
Solution: Check for leaks in the pump and ensure check valves are functioning correctly. Prime the pump thoroughly to remove any air bubbles.[4]
-
-
Column Temperature Fluctuation: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a stable temperature throughout your analytical run.
-
-
Mobile Phase Composition: Even small changes in the mobile phase preparation can lead to shifts.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Mass Spectrometry (MS) Analysis
Question: I am having trouble achieving good sensitivity for this compound in my LC-MS/MS analysis. How can I improve it?
Answer:
Low sensitivity in MS can be a complex issue involving both the sample and the instrument.
-
Ion Suppression: Components of the sample matrix can co-elute with your analyte and suppress its ionization in the MS source.[5]
-
Solution: Improve your sample clean-up. Techniques like phospholipid removal can be beneficial for biological samples.[5] Also, optimizing the chromatography to separate the analyte from interfering matrix components is crucial.
-
-
Suboptimal MS Parameters: The settings for the ion source and mass analyzer may not be optimal for your analyte.
-
Solution: Perform a thorough optimization of MS parameters, including electrospray voltage, gas flows, and collision energy, using a pure standard of this compound.
-
-
Inefficient Derivatization: If using a derivatization strategy to enhance ionization, the reaction may be incomplete.
-
Solution: Optimize the derivatization reaction conditions, such as reagent concentration, pH, temperature, and reaction time.
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Question: I am unsure if the peak I am seeing corresponds to this compound or one of its isomers. How can I confirm its identity?
Answer:
Distinguishing between stereoisomers like this compound and (5S,5'R)-Dihydroxy Lysinonorleucine can be challenging.
-
Chromatographic Separation: Standard reversed-phase HPLC may not separate these isomers.
-
Solution: The use of a chiral column or chiral derivatizing agents that can be separated on a standard column is necessary to resolve the different stereoisomers.
-
-
Tandem Mass Spectrometry (MS/MS): While MS/MS can confirm the elemental composition and fragmentation pattern, it generally cannot distinguish between stereoisomers.
-
Solution: Use MS/MS in conjunction with chiral chromatography. The fragmentation pattern can help confirm that the peak is a Dihydroxy Lysinonorleucine isomer.
-
Quantitative Data Summary
For accurate quantification, the use of an internal standard is highly recommended. An isotopically labeled version of this compound would be ideal.
| Parameter | Recommended Value/Range | Notes |
| Hydrolysis Conditions | 6 M HCl, 110°C, 24 hours | Under inert atmosphere |
| Sample Concentration (for analysis) | 0.1 µg/µL to 1 µg/µL | Dilute if peak fronting is observed[3] |
| Injection Volume | 5 - 20 µL | Dependent on system sensitivity |
| Column Temperature | 30 - 40°C | Maintain stable temperature |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Protein Samples for Dihydroxy Lysinonorleucine Analysis
-
Accurately weigh approximately 1-5 mg of the protein sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl containing 1% phenol.
-
Freeze the sample in liquid nitrogen.
-
Evacuate the tube and seal it under vacuum or backfill with nitrogen.
-
Place the sealed tube in an oven at 110°C for 24 hours.
-
After hydrolysis, cool the tube and centrifuge to collect the hydrolysate.
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Open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl) for analysis.
-
Proceed with desalting if necessary.
Protocol 2: General HPLC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A suitable gradient from 2% to 50% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion (m/z): 308.18 (for [M+H]+).
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Product Ions: To be determined by infusion of a standard. Common losses include H2O and NH3.
-
Optimization: Optimize source parameters (voltages, gas flows, temperature) and collision energy for maximum signal intensity.
-
Visualizations
References
Technical Support Center: Enhancing (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) Detection in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) detection in plasma.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the detection and quantification of DHLNL in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Issue 1: Low or No DHLNL Signal
| Potential Cause | Recommended Solution |
| Inefficient Sample Preparation | 1. Optimize Protein Precipitation: Ensure complete protein removal as they can interfere with detection. Test different organic solvents like acetonitrile, methanol, or a mixture.[1] 2. Evaluate Solid-Phase Extraction (SPE): For cleaner samples, consider using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent suitable for polar analytes like DHLNL. |
| Poor Ionization Efficiency | 1. Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization of amino acids. Experiment with acidic modifiers like formic acid or acetic acid to promote protonation in positive ion mode. 2. Consider Derivatization: Derivatizing DHLNL can improve its chromatographic retention and ionization efficiency. |
| Suboptimal Mass Spectrometry Parameters | 1. Optimize Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the DHLNL signal.[2] 2. Confirm MRM Transitions: Ensure the selected precursor and product ion masses for Multiple Reaction Monitoring (MRM) are correct and optimize the collision energy for each transition to achieve the best fragmentation and signal intensity. |
| Instrument Contamination | 1. Clean the Ion Source: Contamination in the ion source can lead to signal suppression.[3] Follow the manufacturer's protocol for cleaning the source components. 2. Perform System Washes: Run blank injections with a strong organic solvent to wash the LC system and column. |
Issue 2: High Background Noise or Matrix Effects
| Potential Cause | Recommended Solution |
| Ion Suppression | 1. Improve Chromatographic Separation: Ensure DHLNL is chromatographically separated from co-eluting matrix components that can cause ion suppression.[4][5] Consider using a HILIC or mixed-mode chromatography column for better retention and separation of polar compounds.[6] 2. Dilute the Sample: Diluting the plasma extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[4] 3. Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with DHLNL can help to compensate for signal variability caused by matrix effects. |
| Contamination from Sample Collection/Processing | 1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade to avoid introducing contaminants. 2. Proper Sample Handling: Use appropriate collection tubes (e.g., EDTA plasma) and minimize freeze-thaw cycles which can alter the sample matrix.[7] |
| Carryover | 1. Optimize Autosampler Wash Method: Use a strong wash solvent and ensure a sufficient wash volume and time between injections to prevent carryover from one sample to the next.[3] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | 1. Adjust Mobile Phase: For basic compounds like DHLNL, adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can help reduce peak tailing by blocking active sites on the silica-based column.[8] 2. Use a Different Column Chemistry: Consider columns with alternative stationary phases, such as those with charged surfaces, that can improve the peak shape for charged analytes.[9] |
| Mismatch Between Sample Solvent and Mobile Phase | 1. Solvent Matching: The solvent used to reconstitute the final sample extract should be as close in composition as possible to the initial mobile phase conditions to avoid peak distortion.[10] Injecting a sample in a much stronger solvent than the mobile phase can lead to peak fronting or splitting.[11] |
| Column Overload | 1. Reduce Injection Volume/Concentration: Injecting too much analyte can lead to peak broadening and fronting. Reduce the amount of sample injected onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for DHLNL in plasma?
A1: The optimal method depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This is a simple and high-throughput method. Add a cold organic solvent (e.g., 3:1 acetonitrile to plasma) to precipitate proteins, centrifuge, and analyze the supernatant.[1] This method may be sufficient for initial screening but might suffer from higher matrix effects.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract, leading to lower matrix effects and potentially higher sensitivity. A mixed-mode cation exchange or a HILIC-based SPE cartridge would be suitable for the polar and basic nature of DHLNL.
Q2: Which type of LC column is recommended for DHLNL analysis?
A2: Due to its polar nature, retaining DHLNL on a traditional reversed-phase C18 column can be challenging.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating highly polar compounds like amino acids.[6] They typically use a high percentage of organic solvent in the mobile phase, which can also enhance ESI sensitivity.[6]
-
Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing unique selectivity for polar and charged analytes.[9]
Q3: How can I improve the sensitivity of my LC-MS/MS method for DHLNL?
A3: To enhance sensitivity:
-
Optimize Sample Preparation: Use a more rigorous sample cleanup method like SPE to reduce matrix suppression.
-
Derivatization: Chemical derivatization can improve the chromatographic properties and ionization efficiency of DHLNL.
-
Optimize MS Parameters: Fine-tune all ESI source parameters and MRM transitions (precursor/product ions and collision energy) to maximize the signal response for DHLNL.
-
Use a Microflow or Nanoflow LC System: Reducing the flow rate can increase ionization efficiency and thus sensitivity.[4]
Q4: What are the ideal mobile phases for DHLNL analysis?
A4: For HILIC, a typical mobile phase would consist of a high percentage of acetonitrile (e.g., >80%) with an aqueous component containing a buffer (e.g., ammonium formate or ammonium acetate) to maintain a stable pH and improve peak shape. For mixed-mode chromatography, the mobile phase composition will depend on the specific column chemistry but will likely involve a combination of organic solvent and a buffered aqueous phase.
Q5: Should I use positive or negative ion mode for DHLNL detection?
A5: Given that DHLNL has two primary amine groups, it is expected to ionize well in positive ion mode via protonation ([M+H]+). It is always recommended to perform an initial infusion of a DHLNL standard in both positive and negative ion modes to confirm which polarity yields a better response.
Experimental Protocols
Protocol 1: Plasma Protein Precipitation
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis using HILIC
-
LC Column: A HILIC column (e.g., amide or zwitterionic phase).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions: To be determined by infusing a pure standard of DHLNL.
Visualizations
Caption: A typical experimental workflow for DHLNL analysis in plasma.
Caption: Troubleshooting logic for low or no DHLNL signal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. zefsci.com [zefsci.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. waters.com [waters.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. sielc.com [sielc.com]
- 10. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
best practices for storing (5S,5'S)-Dihydroxy Lysinonorleucine standards
Technical Support Center: (5S,5'S)-Dihydroxy Lysinonorleucine Standards
This guide provides best practices for the storage and handling of this compound standards to ensure their stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound standards?
This compound standards should be stored at -20°C for optimal stability. This recommendation is based on storage information for the closely related stereoisomer, (5R,5'R)-Dihydroxy Lysinonorleucine.
Q2: The product information mentions that this compound is hygroscopic. What does this mean and how should I handle it?
"Hygroscopic" indicates that the compound readily absorbs moisture from the atmosphere. To handle a hygroscopic compound properly, you should:
-
Always store it in a tightly sealed container.
-
Minimize the time the container is open to the air.
-
Work in a controlled environment, such as a glove box or a room with low humidity, whenever possible.
-
Allow the container to warm to room temperature before opening to prevent condensation from forming on the product.
Q3: What are the potential signs of degradation of the this compound standard?
Potential signs of degradation, which can be caused by improper storage (e.g., exposure to moisture or elevated temperatures), may include:
-
Changes in physical appearance, such as discoloration or clumping.
-
Difficulty in dissolving the standard.
-
Inconsistent or unexpected results in your experiments, such as shifts in retention time in chromatography or altered mass spectrometry profiles.
Q4: How should I prepare solutions of this compound?
Given its hygroscopic nature, it is crucial to handle the solid standard in a low-humidity environment. Solutions should be prepared using high-purity, anhydrous solvents if possible. For aqueous solutions, use freshly prepared, high-purity water. Once in solution, the stability may vary, so it is advisable to prepare fresh solutions for each experiment or conduct stability studies for your specific solvent and storage conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Standard | The standard may have absorbed moisture, leading to clumping. | Ensure the standard is brought to room temperature before opening. Handle in a low-humidity environment. Gentle vortexing or sonication may aid dissolution. |
| Inconsistent Chromatographic Peak Areas | This could be due to degradation of the standard or inconsistencies in solution preparation. | Prepare fresh solutions from the solid standard for each set of experiments. Ensure accurate and consistent pipetting. Verify the stability of the standard in your chosen solvent. |
| Unexpected Peaks in Analysis | The standard may be degrading, or there may be contamination. | Review storage and handling procedures. Prepare a fresh solution and re-analyze. If the issue persists, consider acquiring a new standard. |
Storage Conditions Summary
| Parameter | Recommendation |
| Temperature | -20°C |
| Atmosphere | Store in a tightly sealed container to protect from moisture. A desiccator can provide additional protection. |
| Light | While not explicitly stated, it is good practice to store chemical standards protected from light. |
Experimental Workflow for Handling Standards
Caption: Workflow for proper storage and handling of hygroscopic standards.
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-MS/MS Method for (5S,5'S)-Dihydroxy Lysinonorleucine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL), an immature collagen cross-link. The performance of this method is compared with alternative analytical techniques, supported by experimental data drawn from published research.
Introduction to this compound (DHLNL)
(5S,5'S)-DHLNL is a bivalent immature cross-link found in collagen, the most abundant protein in the extracellular matrix (ECM). The formation and maturation of collagen cross-links are crucial for the tensile strength and stability of connective tissues. Alterations in the abundance of specific cross-links, including DHLNL, are associated with various physiological and pathological processes, such as aging, fibrosis, and certain metabolic bone diseases.[1] Consequently, the accurate quantification of DHLNL in biological samples is essential for understanding disease progression and for the development of novel therapeutic interventions.
HPLC-MS/MS as the Gold Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of collagen cross-links due to its high sensitivity, specificity, and ability to analyze complex biological matrices.[1][2] This technique allows for the precise measurement of DHLNL, distinguishing it from other structurally similar cross-links.
Experimental Protocols
This section details the methodologies for a representative HPLC-MS/MS method for DHLNL analysis, compiled from current literature.
Sample Preparation: A Critical Step
The analysis of DHLNL from biological tissues is a multi-step process that involves sample hydrolysis to release the cross-links from the collagen backbone, followed by a reduction step to stabilize the immature cross-links.
dot
Caption: Workflow for the preparation of biological samples for DHLNL analysis.
-
Tissue Homogenization: Biological tissue samples (e.g., lung, cartilage) are homogenized to ensure uniformity.[1]
-
Acid Hydrolysis: The homogenized tissue is subjected to strong acid hydrolysis (typically 6M HCl at elevated temperatures) to break down the collagen protein and release the amino acid cross-links.
-
Reduction: Immature Schiff base cross-links like DHLNL are unstable and require a reduction step, commonly using sodium borohydride (NaBH₄), to convert them into stable, reducible forms for analysis.[1]
-
Solid-Phase Extraction (SPE): The hydrolysate is purified using SPE to remove interfering substances from the complex biological matrix before injection into the HPLC-MS/MS system.
HPLC-MS/MS Instrumentation and Conditions
The following table summarizes typical instrumental parameters for the analysis of DHLNL.
| Parameter | Specification |
| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | Cogent Diamond Hydride HPLC column[3] |
| Mobile Phase | A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid) |
| Flow Rate | Optimized for the specific column dimensions (e.g., 0.2-0.5 mL/min) |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method Validation Parameters: A Comparative Overview
The validation of a bioanalytical method is crucial to ensure its reliability for its intended purpose. This section presents a summary of the key validation parameters for the HPLC-MS/MS analysis of DHLNL and compares them with alternative methods. The data presented is a composite from several sources to provide a representative overview.
| Validation Parameter | HPLC-MS/MS for DHLNL | Immunoassay for Pyridinoline/Deoxypyridinoline (Alternative) |
| Specificity | High; capable of resolving DHLNL from other cross-links. | Can be subject to cross-reactivity with other molecules. |
| Linearity (R²) | Typically ≥ 0.99 | Variable, often requires non-linear curve fitting. |
| Lower Limit of Quantification (LLOQ) | ~2.5 ng/mL in a surrogate matrix.[4] | Dependent on antibody affinity and assay format. |
| Limit of Detection (LOD) | Lower than LLOQ, in the low ng/mL or high pg/mL range. | Generally in the low ng/mL range. |
| Accuracy (% Bias) | Typically within ±15% of the nominal concentration. | Can be influenced by matrix effects and cross-reactivity. |
| Precision (% CV) | Intra- and inter-assay precision typically <15%. | Intra- and inter-assay precision can be higher than LC-MS/MS. |
| Recovery | Consistent and reproducible across the concentration range. | Can be variable due to matrix interference. |
| Matrix Effect | Can be minimized with appropriate sample preparation and internal standards. | A significant consideration that can affect accuracy. |
dot
Caption: Logical relationship between analytical methods and their key attributes.
Comparison with Alternative Methods
While HPLC-MS/MS is the benchmark for DHLNL quantification, other methods are available for assessing collagen turnover, primarily by measuring the more abundant mature cross-links, pyridinoline (Pyr) and deoxypyridinoline (Dpd).
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are a common alternative for the high-throughput analysis of collagen cross-links.
-
Principle: These assays utilize antibodies that specifically recognize Pyr and Dpd.
-
Advantages: They are generally faster and less expensive than HPLC-MS/MS, making them suitable for screening large numbers of samples.
-
Limitations: Immunoassays measure the mature cross-links, which may not directly reflect the dynamics of the immature cross-link pool where DHLNL resides. Furthermore, the specificity of antibodies can be a concern, with potential for cross-reactivity leading to inaccurate results.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Before the widespread adoption of mass spectrometry, HPLC with fluorescence detection was the standard for cross-link analysis.
-
Principle: This method relies on the natural fluorescence of the pyridinium cross-links (Pyr and Dpd) for detection after chromatographic separation.
-
Advantages: It is a robust and well-established technique.
-
Limitations: It has lower sensitivity and specificity compared to HPLC-MS/MS. It is also not suitable for the direct analysis of non-fluorescent cross-links like DHLNL without derivatization.
Conclusion
The HPLC-MS/MS method for the quantification of this compound offers unparalleled specificity and sensitivity, making it the gold standard for research and clinical applications where accurate measurement of this immature collagen cross-link is critical. While alternative methods like immunoassays provide a high-throughput option for assessing overall collagen turnover through mature cross-links, they lack the specificity for direct DHLNL quantification. The choice of analytical method should be guided by the specific research question, the required level of analytical detail, and the available resources. The continued development and validation of robust HPLC-MS/MS methods will be instrumental in advancing our understanding of the role of collagen cross-linking in health and disease.
References
- 1. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of (5S,5'S)-Dihydroxy Lysinonorleucine: A Review of Current Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current methodologies for the quantification of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL), a key reducible collagen cross-link. While a formal inter-laboratory validation for DHLNL quantification has not been identified in the published literature, this document summarizes and compares the performance of existing methods based on single-laboratory validation data. The objective is to equip researchers with the necessary information to select and implement a robust analytical method for this emerging biomarker.
This compound is a bivalent immature cross-link found in collagen, the most abundant protein in the extracellular matrix. Alterations in collagen cross-linking are implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis. As such, the accurate quantification of DHLNL in biological matrices is of significant interest for understanding disease mechanisms and for the development of novel therapeutics.
Comparison of Quantification Methods
The primary analytical technique for the quantification of DHLNL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for the analysis of complex biological samples. The table below summarizes the key performance characteristics of a recently published LC-MS/MS method for the quantification of DHLNL.
| Parameter | Performance |
| Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Matrix | Human and Mouse Lung Tissue |
| Sample Preparation | Reduction with Sodium Borohydride, Acid Hydrolysis, Solid-Phase Extraction |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% Recovery) | 85-115% |
Experimental Protocols
Below is a detailed protocol for the quantification of DHLNL in tissue samples, based on established methodologies.
1. Sample Preparation:
-
Reduction: Tissue homogenates are treated with sodium borohydride (NaBH₄) to stabilize the immature Schiff base cross-links, including DHLNL, by reducing them to stable secondary amines.
-
Acid Hydrolysis: The reduced samples are hydrolyzed using 6M hydrochloric acid at 110°C for 18-24 hours to break down the collagen into its constituent amino acids and cross-links.
-
Solid-Phase Extraction (SPE): The hydrolysate is cleaned up and concentrated using a C18 SPE cartridge to remove interfering substances.
2. LC-MS/MS Analysis:
-
Chromatography: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate DHLNL from other components.
-
Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transitions monitored for DHLNL are typically m/z 308.2 → 291.2 and 308.2 → 84.1.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflow and the conceptual framework for a future inter-laboratory validation study.
Caption: A typical workflow for the quantification of this compound.
Caption: A proposed workflow for a future inter-laboratory validation study of DHLNL.
correlation of (5S,5'S)-Dihydroxy Lysinonorleucine with tissue mechanical properties
For researchers, scientists, and drug development professionals, understanding the intricate relationship between collagen cross-links and the mechanical properties of tissues is paramount for advancements in tissue engineering, regenerative medicine, and the development of therapies for connective tissue disorders. This guide provides a comparative analysis of (5S,5'S)-Dihydroxy-Lysinonorleucine (DHLNL) and other key collagen cross-links, detailing their correlation with tissue mechanics and providing standardized experimental protocols for their evaluation.
Collagen, the most abundant protein in the extracellular matrix, provides the structural framework and tensile strength to tissues. The mechanical integrity of these tissues is critically dependent on the formation of covalent cross-links between collagen molecules. These cross-links can be broadly categorized into two main types: enzymatic and non-enzymatic. (5S,5'S)-Dihydroxy-Lysinonorleucine (DHLNL) is a crucial immature divalent enzymatic cross-link, serving as a precursor to more complex, mature cross-links that ultimately define the stability and mechanical resilience of tissues.
Comparative Analysis of Collagen Cross-Links and Mechanical Properties
The type and density of collagen cross-links significantly influence the mechanical behavior of tissues such as bone, tendon, and cartilage. While DHLNL is an essential intermediate, its direct contribution to tissue stiffness is often considered in the context of its maturation into more stable forms.
| Cross-Link Type | Alternative Cross-Links | Tissue Type | Correlation with Mechanical Properties | Supporting Experimental Data |
| Enzymatic (Immature) | - | Bone | The ratio of mature (pyridinoline) to immature (DHLNL + HLNL) cross-links is a positive regressor of fracture toughness. A higher proportion of immature cross-links is associated with reduced bone strength.[1] | In a mouse model, a higher ratio of HP/(DHLNL+HLNL) correlated with increased instability fracture toughness (r²=0.208, p<0.05).[1] |
| Enzymatic (Mature) | Pyridinoline (PYD), Deoxypyridinoline (DPD) | Bone | The quantity of mature pyridinoline cross-links (LP and HP) are significant positive regressors of tissue strength.[1] | Lysyl pyridinoline (LP) content correlated with bone strength (r²=0.159, p=0.014), as did hydroxylysyl pyridinoline (HP) (r²=0.112, p<0.05).[1] |
| Enzymatic (Mature) | Hydroxylysylpyridinoline (HP) | Tendon, Ligament | Increased concentrations of HP are associated with increased tissue maturity and are expected to contribute to higher tensile strength. | Fetal bovine tendons and ligaments have significantly lower concentrations of HP compared to adult tissues, suggesting a role in the maturation of mechanical properties. |
| Non-Enzymatic (AGE) | Pentosidine | Tendon | Increased pentosidine cross-linking, an advanced glycation end-product (AGE), leads to increased tissue stiffness and brittleness.[1] | In vitro glycation of tendons with ribose resulted in a significant increase in Young's modulus. |
| Non-Enzymatic (AGE) | Pentosidine | Bone | Elevated levels of pentosidine are associated with impaired bone mineralization and reduced bone quality.[2][3] | In dialysis patients, increased pentosidine levels were inversely correlated with bone-formation rate and mineral apposition rate.[2] |
Signaling Pathways and Experimental Workflows
The formation of DHLNL and its subsequent maturation are tightly regulated enzymatic processes. Understanding these pathways and the experimental workflows to study them is crucial for manipulating and assessing tissue mechanics.
Lysyl Oxidase Pathway for Enzymatic Cross-Linking
The initial and rate-limiting step in the formation of DHLNL is catalyzed by the enzyme lysyl oxidase (LOX). This copper-dependent enzyme oxidizes specific lysine and hydroxylysine residues in collagen and elastin to form reactive aldehydes (allysine and hydroxyallysine). These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form immature divalent cross-links like DHLNL.
Caption: Enzymatic pathway of collagen cross-linking initiated by lysyl oxidase.
Experimental Workflow: From Tissue to Mechanical Properties
A typical workflow to investigate the correlation between DHLNL and tissue mechanics involves a multi-step process encompassing sample preparation, biochemical analysis, and mechanical testing.
Caption: General workflow for correlating collagen cross-links with tissue mechanics.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for the quantification of collagen cross-links and the assessment of tissue mechanical properties.
Quantification of Collagen Cross-Links by HPLC
Objective: To quantify the concentration of DHLNL, pyridinoline, and other cross-links in a tissue sample.
Methodology:
-
Sample Preparation and Hydrolysis:
-
Excise tissue of interest and freeze-dry (lyophilize) to a constant weight.
-
Accurately weigh 5-10 mg of the dried tissue into a hydrolysis vial.
-
Add 1 mL of 6 M HCl to the vial.
-
Hydrolyze the sample at 110°C for 18-24 hours.
-
After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a known volume of a suitable buffer (e.g., 0.5% heptafluorobutyric acid in 10% acetonitrile).
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 HPLC column.
-
Employ a gradient elution with a mobile phase consisting of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
A typical gradient might be: 0-5 min, 2% B; 5-25 min, 2-20% B; 25-30 min, 20-50% B; followed by a wash and re-equilibration.
-
Set the column temperature to 30-40°C.
-
-
Detection and Quantification:
-
Use a fluorescence detector for the detection of pyridinoline cross-links (excitation ~330 nm, emission ~395 nm).
-
For DHLNL and other non-fluorescent cross-links, use mass spectrometry (MS) detection (LC-MS/MS).
-
Quantify the cross-links by comparing the peak areas to those of known standards of purified cross-links.
-
Normalize the results to the collagen content of the tissue, which can be determined by measuring the hydroxyproline content in the same hydrolysate.
-
Measurement of Tissue Mechanical Properties by Tensile Testing
Objective: To determine the tensile properties (e.g., Young's modulus, ultimate tensile strength) of a soft tissue sample.
Methodology:
-
Sample Preparation:
-
Excise the tissue (e.g., tendon, ligament) and keep it hydrated in phosphate-buffered saline (PBS).
-
Cut the tissue into a standardized shape, such as a dumbbell or rectangular strip, using a custom die or scalpel.
-
Measure the cross-sectional area of the sample at multiple points using a laser-based device or a caliper.
-
-
Testing Procedure:
-
Mount the sample in the grips of a universal testing machine. Cryo-clamps or sandpaper can be used to prevent slippage.
-
Apply a small preload to the sample to remove any slack.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 1% per second) until the sample fails.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Convert the load-displacement data to a stress-strain curve. Stress is calculated by dividing the load by the initial cross-sectional area, and strain is calculated by dividing the displacement by the initial gauge length.
-
Determine the Young's modulus (a measure of stiffness) from the slope of the linear region of the stress-strain curve.
-
The ultimate tensile strength (UTS) is the maximum stress the sample can withstand before failure.
-
The strain at failure represents the ductility of the tissue.
-
Measurement of Cartilage Stiffness by Atomic Force Microscopy (AFM)
Objective: To measure the compressive modulus of articular cartilage at the microscale.
Methodology:
-
Sample Preparation:
-
Harvest cartilage tissue and keep it submerged in PBS containing protease inhibitors.
-
If necessary, embed the tissue in a suitable medium and prepare thin sections.
-
Secure the sample to a petri dish or glass slide using a biocompatible adhesive.
-
-
AFM Setup and Calibration:
-
Use an AFM equipped with a cantilever with a spherical indenter (tip radius typically 5-10 µm).
-
Calibrate the cantilever's spring constant using the thermal noise method or by pressing it against a known reference material.
-
Determine the deflection sensitivity of the photodetector on a hard, non-deformable surface.
-
-
Indentation Measurement:
-
Approach the cartilage surface with the AFM tip and perform force-indentation measurements at multiple locations.
-
Apply a defined indentation depth or force at a controlled rate.
-
Record the force-versus-indentation curves for both the approach and retraction phases.
-
-
Data Analysis:
-
Fit the approach portion of the force-indentation curve to an appropriate contact mechanics model, such as the Hertz model, to calculate the Young's modulus of the cartilage.
-
The Hertz model for a spherical indenter is: F = (4/3) * E / (1 - ν²) * R^(1/2) * δ^(3/2), where F is the applied force, E is the Young's modulus, ν is the Poisson's ratio (typically assumed to be 0.5 for cartilage), R is the radius of the indenter, and δ is the indentation depth.
-
By employing these standardized methodologies, researchers can obtain reliable and comparable data on the relationship between collagen cross-links like (5S,5'S)-Dihydroxy-Lysinonorleucine and the mechanical properties of various tissues, paving the way for new discoveries and therapeutic interventions.
References
- 1. Advanced glycation end-product cross-linking inhibits biomechanical plasticity and characteristic failure morphology of native tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonenzymatic cross-linking pentosidine increase in bone collagen and are associated with disorders of bone mineralization in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentosidine and Bone Properties in Autosomal Dominant Polycystic Kidney Disease [mdpi.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Collagen Crosslinks
For researchers, scientists, and drug development professionals, the accurate quantification of collagen crosslinks is paramount for understanding tissue mechanics, disease progression, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of three widely used analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and the Ninhydrin Assay.
This document outlines the fundamental principles of each technique, presents their comparative performance based on available experimental data, and provides detailed experimental protocols to aid in their implementation.
At a Glance: Comparison of Analytical Methods
The selection of an appropriate analytical method for collagen crosslink analysis depends on the specific research question, the required sensitivity and specificity, and available resources. The following table summarizes the key performance characteristics of HPLC, Mass Spectrometry, and the Ninhydrin Assay.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Ninhydrin Assay |
| Principle | Separation of crosslink molecules based on their physicochemical properties and detection by fluorescence or UV absorbance. | Separation by chromatography followed by mass-to-charge ratio analysis for highly specific identification and quantification. | Colorimetric assay that quantifies the number of free amino groups, indirectly indicating the degree of crosslinking. |
| Specificity | Good for known, fluorescent crosslinks like pyridinoline (PYD) and deoxypyridinoline (DPD). | Very high; can distinguish between structurally similar crosslinks and identify novel crosslinks. | Low; measures the overall degree of crosslinking, not specific crosslink types. |
| Sensitivity | Good; can detect picomolar to nanomolar concentrations. | Very high; can achieve sub-picomolar to femtomolar detection limits. | Moderate; suitable for detecting significant changes in crosslinking. |
| Quantitative Capability | Fully quantitative with appropriate standards. | Fully quantitative with the use of internal standards. | Semi-quantitative; provides a relative measure of the degree of crosslinking. |
| Throughput | Moderate; sample run times are typically in the range of 10-30 minutes per sample. | Moderate to high; newer UPLC-MS/MS methods have reduced run times to a few minutes.[1] | High; can be performed in a 96-well plate format for simultaneous analysis of multiple samples. |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Per Sample) | Low to moderate | High | Low |
| Key Advantages | Robust, reliable, and widely available. | Unparalleled specificity and sensitivity. | Simple, inexpensive, and high-throughput. |
| Key Disadvantages | Co-elution of interfering compounds can be an issue. | Requires significant capital investment and technical expertise. | Lacks specificity for different types of crosslinks. |
In-Depth Analytical Methodologies
A detailed understanding of the experimental protocols is crucial for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Pyridinoline Crosslinks
HPLC is a cornerstone technique for the quantification of mature, fluorescent collagen crosslinks such as pyridinoline (PYD) and deoxypyridinoline (DPD).
Experimental Protocol:
-
Sample Preparation (Hydrolysis):
-
Lyophilize tissue samples to a constant weight.
-
Hydrolyze a known amount of dried tissue (typically 5-10 mg) in 6 M HCl at 110°C for 24 hours in a sealed, nitrogen-flushed vial.
-
After hydrolysis, evaporate the HCl under vacuum or with a stream of nitrogen.
-
Reconstitute the hydrolysate in a suitable mobile phase, such as 0.5% heptafluorobutyric acid (HFBA).
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.5% (v/v) HFBA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the crosslinks. For example, 0-10% B over 10 minutes, then a steeper gradient to 50% B over the next 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detection:
-
Fluorescence Detector: Set the excitation wavelength to 295 nm and the emission wavelength to 395 nm for PYD and DPD.
-
-
Quantification:
-
Generate a standard curve using purified PYD and DPD standards of known concentrations.
-
Calculate the concentration of PYD and DPD in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the initial dry weight of the tissue or to the total collagen content (determined, for example, by a hydroxyproline assay).
-
Mass Spectrometry (LC-MS/MS) for Comprehensive Crosslink Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity, enabling the analysis of a wider range of crosslinks, including non-fluorescent and advanced glycation end-products (AGEs).
Experimental Protocol:
-
Sample Preparation (Hydrolysis and Solid-Phase Extraction):
-
Perform acid hydrolysis as described for the HPLC protocol.
-
For complex samples like urine or plasma, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. A cellulose-based SPE column can be used to enrich the crosslinks.
-
-
Chromatographic Separation (UPLC):
-
Column: A silica hydride-based column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar crosslink molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from a high percentage of mobile phase B to a lower percentage is typically used in HILIC mode.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification of known crosslinks. This involves selecting the precursor ion and a specific fragment ion for each analyte.
-
-
Quantification:
-
Incorporate stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Normalize the results as described for the HPLC method.
-
Ninhydrin Assay for Determining the Degree of Crosslinking
The ninhydrin assay is a colorimetric method used to determine the number of free amino groups in a protein. In the context of collagen, a decrease in the number of free amino groups is indicative of an increase in the degree of crosslinking.
Experimental Protocol:
-
Sample Preparation:
-
Prepare collagen samples (e.g., collagen films or hydrogels). A non-crosslinked collagen sample should be used as a control.
-
-
Ninhydrin Reaction:
-
Prepare a ninhydrin solution (e.g., 2% w/v in ethanol).[2]
-
Add a known amount of the collagen sample to a test tube.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 15-20 minutes).[3][4] This will result in the formation of a purple-colored complex (Ruhemann's purple) if free amino groups are present.[2]
-
-
Colorimetric Measurement:
-
Calculation of the Degree of Crosslinking:
-
Create a standard curve using a known concentration of an amino acid with a single free amino group, such as glycine.[3]
-
Determine the concentration of free amino groups in both the crosslinked and non-crosslinked collagen samples from the standard curve.
-
Calculate the degree of crosslinking using the following formula:[3]
-
Degree of Crosslinking (%) = [1 - (Free amino groups in crosslinked sample / Free amino groups in non-crosslinked sample)] x 100
-
-
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of HPLC, Mass Spectrometry, and Ninhydrin Assay.
Caption: Major pathways of collagen crosslink formation.
Conclusion
The cross-validation of different analytical methods is essential for generating robust and reliable data on collagen crosslinking. HPLC provides a well-established and cost-effective method for quantifying specific, abundant crosslinks. Mass spectrometry offers the highest level of specificity and sensitivity, making it ideal for comprehensive crosslink profiling and the analysis of low-abundance species. The ninhydrin assay serves as a valuable, high-throughput screening tool for assessing the overall degree of crosslinking.
By understanding the strengths and limitations of each method, as outlined in this guide, researchers can select the most appropriate technique for their specific needs and confidently interpret their findings in the broader context of collagen biology and pathology.
References
The Shifting Landscape of Collagen Cross-links in Aging: A Comparative Analysis of (5S,5'S)-Dihydroxy Lysinonorleucine and Dehydrohydrolysinonorleucine
A deep dive into the dynamics of immature collagen cross-links reveals a nuanced picture of tissue aging, challenging the long-held belief that aging is solely a story of increasing collagen cross-linking. This guide provides a comparative analysis of two key immature cross-links, (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) and its precursor, dehydrohydrolysinonorleucine (deH-HLNL), offering researchers and drug development professionals a comprehensive overview of their roles, quantification, and the biochemical pathways that govern their formation.
The structural integrity and mechanical properties of tissues are largely dictated by the intricate network of cross-links within collagen, the most abundant protein in the extracellular matrix. These cross-links can be broadly categorized into immature and mature forms. While mature cross-links are known to accumulate with age, contributing to tissue stiffening, the dynamics of immature cross-links like DHLNL and deH-HLNL paint a more complex picture of the aging process.
Dehydrohydrolysinonorleucine (deH-HLNL) is an unstable Schiff base intermediate formed enzymatically within collagen fibrils. For analytical purposes, it is chemically reduced to the stable this compound (DHLNL). Therefore, the quantification of DHLNL in laboratory settings reflects the total amount of both deH-HLNL and DHLNL present in the tissue at the time of analysis.
Studies have shown that the levels of immature cross-links, including DHLNL, tend to decrease with age in various tissues. This decline is not always matched by a corresponding increase in mature cross-links, suggesting that the aging process involves a complex remodeling of the collagen cross-link profile rather than a simple linear increase.
Quantitative Analysis of DHLNL in Aging Tissues
The following table summarizes the age-related changes in DHLNL levels observed in different tissues. It is important to note that direct quantification of the unstable deH-HLNL is not feasible; the data presented is for the stabilized DHLNL.
| Tissue | Age Group | DHLNL Levels (moles/mole of collagen) | Trend with Aging | Reference |
| Human Bone | Middle-Aged (42-63 years) | Data not specifically isolating DHLNL, but total immature cross-links are higher than in the elderly. | Decreases | [1] |
| Elderly (69-90 years) | Data not specifically isolating DHLNL, but total immature cross-links are lower than in the middle-aged. | Decreases | [1] | |
| Mouse Tail Tendon | 8 weeks | ~0.2 (estimated from figures for total immature cross-links) | Decreases | [2] |
| 96 weeks | Significantly lower than at 8 weeks | Decreases | [2] |
Biochemical Formation Pathway
The formation of deH-HLNL is an enzyme-mediated process that occurs in the extracellular space. It is a critical step in the formation of stable collagen cross-links. The pathway is initiated by the enzyme lysyl oxidase.
Experimental Protocols
The accurate quantification of DHLNL requires a multi-step process involving tissue preparation, chemical reduction, hydrolysis, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for Quantification of DHLNL in Tissue
-
Tissue Preparation:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to halt any enzymatic activity.
-
Lyophilize the frozen tissue to remove water.
-
Pulverize the dried tissue into a fine powder.
-
-
Reduction of Schiff Bases:
-
Suspend the tissue powder in a phosphate-buffered saline (PBS) solution.
-
Add a fresh solution of sodium borohydride (NaBH₄) in 1 mM NaOH to the suspension. The ratio of reagent to tissue powder should be approximately 1:30 (w/w).[3]
-
Incubate for 2 hours at room temperature with gentle agitation. This step reduces the unstable deH-HLNL (Schiff base) to the stable DHLNL.[3]
-
Wash the reduced tissue powder multiple times with PBS to remove excess NaBH₄.
-
-
Acid Hydrolysis:
-
Resuspend the washed and reduced tissue pellet in 6 M hydrochloric acid (HCl).
-
Hydrolyze the tissue at 110°C for 24 hours in a sealed, evacuated tube.[3]
-
After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a suitable buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the amino acids in the hydrolysate using a reverse-phase chromatography column (e.g., Atlantis T3).[3]
-
Use a mobile phase gradient suitable for the separation of hydrophilic compounds.
-
Detect and quantify DHLNL using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Experimental Workflow
The following diagram illustrates the workflow for the analysis of DHLNL from tissue samples.
Signaling and Regulation
The formation of deH-HLNL is not regulated by a classical signaling pathway but rather by the activity of the enzyme lysyl oxidase and the availability of its substrates, lysine and hydroxylysine residues in collagen. The expression and activity of lysyl oxidase can be influenced by various factors, including:
-
Growth factors: Transforming growth factor-beta (TGF-β) is a potent inducer of lysyl oxidase expression.
-
Hypoxia: Low oxygen levels can also upregulate lysyl oxidase.
-
Copper availability: Lysyl oxidase is a copper-dependent enzyme, and its activity is reliant on sufficient copper levels.
Conclusion
The study of this compound and its precursor, dehydrohydrolysinonorleucine, provides valuable insights into the dynamic nature of collagen cross-linking in aging. The observed decrease in these immature cross-links with age suggests a complex remodeling process that goes beyond a simple increase in overall cross-linking. For researchers and drug development professionals, understanding these changes is crucial for developing therapeutic strategies that target the extracellular matrix in age-related diseases. The provided protocols and workflows offer a foundation for the accurate and reproducible quantification of these important biomarkers of collagen metabolism.
References
- 1. Age-related effect on the concentration of collagen crosslinks in human osteonal and interstitial bone tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-related changes in the physical properties, cross-linking, and glycation of collagen from mouse tail tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Collagen Crosslink Analysis: A Comparative Overview of Benchmark Standards
For researchers, scientists, and drug development professionals investigating the intricate role of collagen in tissue mechanics, disease progression, and therapeutic intervention, accurate and robust analysis of collagen crosslinks is paramount. This guide provides a comparative overview of the benchmark standards for collagen crosslink analysis, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and the Hydroxyproline Assay. We present a synthesis of their performance characteristics, detailed experimental protocols, and a visual representation of the key biological pathway governing collagen cross-linking.
Performance Characteristics of Key Analytical Methods
The choice of analytical method for collagen crosslink analysis depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC and LC-MS/MS for the quantification of specific collagen crosslinks, along with the utility of the hydroxyproline assay for total collagen normalization.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r) | Intra-Assay CV (%) | Inter-Assay CV (%) | Recovery (%) |
| HPLC | Pyridinoline (PYD) | Not explicitly stated, but quantifiable down to pmol levels[1] | Not explicitly stated | 0.99 (40–2400 µmol/L)[2] | <6[2] | <8[2] | 96.2[2] |
| Deoxypyridinoline (DPD) | Not explicitly stated, but quantifiable down to pmol levels[1] | Not explicitly stated | 0.99 (10–400 µmol/L)[2] | <6[2] | <8[2] | 93.8[2] | |
| LC-MS/MS | Pyridinoline (PYR) | 6.5 ng/mL[3] | 21.5 ng/mL[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Dihydroxylysinonorleucine (DHLNL) | 0.6 ng/mL[3] | 2.0 ng/mL[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Hydroxyproline Assay | Total Collagen (via Hydroxyproline) | ~0.2 µg[4] | Not explicitly stated | Good linearity in the range of 0.2-1.0 µg[4] | Varies by kit | Varies by kit | Varies by kit |
Note: Direct comparison of LOD and LOQ between HPLC and LC-MS/MS is challenging due to variations in instrumentation, methodologies, and reporting units across different studies. However, LC-MS/MS is generally considered to have superior sensitivity and specificity.[5][6] The Hydroxyproline Assay provides a measure of total collagen content, which is often used to normalize crosslink data.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results in collagen crosslink analysis. Below are representative protocols for the three discussed methods.
I. Sample Preparation for HPLC and LC-MS/MS Analysis of Collagen Crosslinks
This initial sample preparation is a critical step for both HPLC and LC-MS/MS analysis of mature and immature collagen crosslinks.
1. Hydrolysis:
-
Weigh 10-20 mg of lyophilized tissue into a pressure-tight vial.
-
Add 1 mL of 6 M hydrochloric acid (HCl).
-
Hydrolyze at 110°C for 16-24 hours.
-
After hydrolysis, cool the samples and centrifuge to pellet any debris.
-
Transfer the supernatant to a new tube.
2. Enrichment of Crosslinks:
-
Prepare a cellulose column by packing a small column with microcrystalline cellulose.
-
Wash the column with deionized water.
-
Apply the hydrolyzed sample to the column.
-
Wash the column with n-butanol/acetic acid/water (4:1:1, v/v/v) to remove interfering substances.
-
Elute the crosslinks with deionized water.
-
Lyophilize the eluted fraction.
3. Reconstitution:
-
Reconstitute the lyophilized sample in a suitable mobile phase for either HPLC or LC-MS/MS analysis.
II. HPLC Analysis of Pyridinoline (PYD) and Deoxypyridinoline (DPD)
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.01 M n-heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to elute PYD and DPD.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30-40°C.
2. Detection:
-
Detector: Fluorescence detector.
-
Excitation Wavelength: ~295 nm.
-
Emission Wavelength: ~395 nm.
3. Quantification:
-
Generate a standard curve using purified PYD and DPD standards.
-
Integrate the peak areas of PYD and DPD in the samples and calculate their concentrations based on the standard curve.
III. LC-MS/MS Analysis of Collagen Crosslinks
1. Chromatographic Conditions:
-
Column: A suitable column for the separation of polar compounds, such as a silica hydride or HILIC column.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution tailored to resolve the specific crosslinks of interest.
-
Flow Rate: Typically 0.2-0.4 mL/min.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each crosslink of interest (e.g., PYD, DPD, DHLNL, etc.).
-
Collision Energy: Optimized for each MRM transition.
3. Quantification:
-
Prepare a standard curve using known concentrations of purified crosslink standards.
-
Spike samples with a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in instrument response.
-
Calculate the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area and the standard curve.
IV. Hydroxyproline Assay for Total Collagen Quantification
This colorimetric assay is a widely used method to determine the total collagen content in a sample by measuring its hydroxyproline concentration.
1. Sample Hydrolysis:
-
Hydrolyze the tissue sample in 6 M HCl at 110-120°C for 3-24 hours.[2]
-
Neutralize the hydrolysate with NaOH.
2. Oxidation:
-
Add Chloramine T solution to the hydrolyzed sample and incubate at room temperature to oxidize the hydroxyproline.[2]
3. Color Development:
-
Add a solution of p-dimethylaminobenzaldehyde (DMAB) and incubate at 60°C.[2] This reaction produces a colored product.
4. Measurement:
-
Measure the absorbance of the solution at approximately 560 nm using a spectrophotometer.[2]
5. Quantification:
-
Generate a standard curve using known concentrations of hydroxyproline.
-
Determine the hydroxyproline concentration in the samples from the standard curve.
-
Convert the hydroxyproline concentration to total collagen content, assuming that hydroxyproline constitutes about 13.5% of the total amino acid composition of collagen.
Visualizing the Molecular Machinery of Collagen Cross-linking
To provide a clearer understanding of the biological processes underlying collagen crosslink formation, the following diagrams illustrate the key enzymatic pathway and a general experimental workflow.
Caption: Enzymatic pathway of collagen cross-linking.
Caption: General experimental workflow for collagen crosslink analysis.
References
- 1. Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties and function of lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.boisestate.edu [experts.boisestate.edu]
- 6. abrf.memberclicks.net [abrf.memberclicks.net]
Safety Operating Guide
Navigating the Disposal of (5S,5'S)-Dihydroxy Lysinonorleucine: A Guide for Laboratory Professionals
(5S,5'S)-Dihydroxy Lysinonorleucine is intended for laboratory use only and may be a controlled product in some countries, necessitating adherence to relevant regulations. [1] Due to the lack of a specific SDS, the following guidelines for the disposal of a non-hazardous amino acid derivative should be followed, with the critical understanding that a substance-specific SDS must be obtained from the supplier for definitive procedures.
Immediate Safety and Handling Considerations
Prior to disposal, proper handling and storage are paramount to minimize risks. While detailed toxicological data for this compound is not publicly available, it is prudent to treat it with the standard care afforded to all laboratory chemicals.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.
Step-by-Step Disposal Protocol
The following protocol is a general guideline for the disposal of small quantities of this compound, assuming it is classified as a non-hazardous chemical. This procedure is a substitute for a specific SDS and should be adapted based on institutional protocols and local regulations.
-
Waste Characterization: The first step is to determine if the waste is hazardous. In the absence of an SDS, a conservative approach is recommended. Consider any reactions or mixtures involving the compound that could alter its properties and potentially render it hazardous.
-
Small Quantities (Milligram to Gram Scale):
-
Dissolution: Dissolve the compound in a large volume of water. Amino acids are generally water-soluble.
-
Neutralization (if applicable): Check the pH of the solution. If it is significantly acidic or basic, neutralize it to a pH between 6 and 8 using a suitable acid or base.
-
Drain Disposal: For small, neutralized, aqueous solutions of non-hazardous amino acid derivatives, drain disposal with copious amounts of water may be permissible. However, this is highly dependent on local wastewater regulations. Consult your institution's Environmental Health and Safety (EHS) office before proceeding.
-
-
Large Quantities or Undiluted Waste:
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name: "this compound."
-
Waste Segregation: Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Hazardous Waste Collection: Arrange for pickup by your institution's hazardous waste management service. They will ensure disposal in accordance with federal, state, and local regulations.
-
Quantitative Data Summary
Due to the absence of specific experimental data on the disposal of this compound, a quantitative data table cannot be generated. Researchers should maintain meticulous records of the quantities of the compound used and disposed of, in line with good laboratory practice and institutional requirements.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided is a general guide and should not replace the specific instructions found in a Safety Data Sheet or the protocols established by your institution's Environmental Health and Safety department. Always prioritize obtaining the SDS from your chemical supplier for the most accurate and compliant disposal procedures.
References
Essential Safety and Logistical Information for Handling (5S,5'S)-Dihydroxy Lysinonorleucine
Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (5S,5'S)-Dihydroxy Lysinonorleucine.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes | Chemical Splash Goggles | Provides a seal around the eyes to protect against splashes of liquids.[2] Safety glasses with side shields offer minimum protection.[2] |
| Face Shield (Optional but Recommended) | To be worn over safety goggles for maximum protection from splashes to the face and neck, especially when handling larger quantities or there is a higher risk of splashing.[2] | |
| Hands | Nitrile Gloves | Offers protection against incidental contact with a wide range of chemicals. Inspect gloves for any tears or perforations before use and change them frequently.[3] |
| Body | Laboratory Coat | Should be buttoned and have long sleeves to protect the skin and personal clothing from potential spills.[3] |
| Feet | Closed-toe Shoes | Mandatory in a laboratory setting to protect feet from spills and falling objects.[1][4] Perforated shoes or sandals are not permitted.[1] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling Protocol
-
Work Area Preparation : Designate a specific, clean, and uncluttered area for handling the compound.
-
Ventilation : Handle this compound in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.[2][5]
-
Avoid Ingestion and Inhalation : Never taste or intentionally inhale chemicals.[1] Use a pipette bulb or other appropriate device for transferring liquids; never use mouth suction.[1][3]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Avoid touching your face, eyes, or personal items while wearing gloves.
-
Spill Cleanup : In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
Storage Protocol
-
Container : Store the compound in a tightly sealed, clearly labeled container.
-
Location : Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
The disposal of chemical waste must comply with institutional and local regulations. The following is a general guideline for the disposal of non-hazardous, water-soluble amino acid derivatives.
| Waste Type | Disposal Method | Guidelines |
| Aqueous Solutions | Drain Disposal | For small quantities of non-hazardous, water-soluble solutions, flush down the drain with a large volume of water (at least 20 times the volume of the solution).[6][7] Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.[7] |
| Solid Waste (e.g., contaminated paper towels) | Regular Trash | Solid waste that is not contaminated with hazardous materials can typically be disposed of in the regular trash.[7][8] |
| Empty Containers | Regular Trash or Recycling | Rinse empty containers thoroughly with water before disposal. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. ucblueash.edu [ucblueash.edu]
- 5. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
